Levofloxacin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
872606-49-0 |
|---|---|
Molecular Formula |
C18H19FN3NaO4 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
sodium (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H20FN3O4.Na/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);/q;+1/p-1/t10-;/m0./s1 |
InChI Key |
NCGMIBYQHQSCGQ-PPHPATTJSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levofloxacin sodium; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, a third-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity through a well-defined mechanism centered on the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. By targeting the fundamental processes of DNA replication and chromosome segregation, levofloxacin induces catastrophic DNA damage, leading to rapid cell death. This technical guide provides a comprehensive examination of the molecular interactions, biochemical consequences, and cellular responses integral to levofloxacin's mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key pathways to facilitate a deeper understanding for research and drug development applications.
Primary Molecular Targets: DNA Gyrase and Topoisomerase IV
Levofloxacin's antibacterial efficacy stems from its ability to dually target and inhibit bacterial type II topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents.[1][2]
-
DNA Gyrase (GyrA and GyrB subunits): Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA.[3][4] This process is vital for relieving the torsional stress that arises during the unwinding of the DNA helix by helicase at the replication fork, thereby allowing DNA replication and transcription to proceed.[5]
-
Topoisomerase IV (ParC and ParE subunits): Predominantly the primary target in Gram-positive bacteria, topoisomerase IV is essential for the decatenation, or unlinking, of newly replicated daughter chromosomes following a round of DNA replication.[5][6] Its action ensures the proper segregation of chromosomal DNA into the two daughter cells during cell division.[3]
Core Mechanism of Inhibition: The Ternary Complex
Levofloxacin does not bind to the enzymes in their free state but rather targets the transient enzyme-DNA complex. This interaction leads to the formation of a stable ternary complex, which is the cornerstone of its bactericidal action.[5]
-
Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to the DNA and creates a transient double-strand break in one DNA segment. The enzyme remains covalently attached to the 5' ends of the broken DNA via a phosphotyrosine bond.
-
Levofloxacin Intercalation: Levofloxacin then intercalates into the cleaved DNA at the site of the break.[7] It interacts with both the enzyme, particularly amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA or ParC subunit, and the single-stranded DNA exposed by the cleavage.[4] Key residues such as Ser83 and Asp87 in E. coli GyrA are critical for this binding.[1][4]
-
Stabilization of the Cleavage Complex: The presence of levofloxacin "poisons" the enzyme by preventing the re-ligation of the broken DNA strands.[1] This traps the topoisomerase in its cleavage-competent state, resulting in a stable levofloxacin-enzyme-DNA ternary complex. This complex acts as a physical roadblock to the progression of replication forks and transcription machinery.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. inspiralis.com [inspiralis.com]
- 3. Impact of recA on Levofloxacin Exposure-Related Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Tissue Distribution of Levofloxacin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of levofloxacin, a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models. The data presented is crucial for understanding the drug's behavior in vivo, predicting its efficacy and safety, and designing further non-clinical and clinical studies.
Executive Summary
Levofloxacin exhibits favorable pharmacokinetic properties across a range of preclinical species, including rats, rabbits, dogs, and mice. It is generally characterized by rapid absorption, wide tissue distribution, and a moderate to long elimination half-life. This guide summarizes key pharmacokinetic parameters and tissue penetration data from multiple studies, offering a comparative analysis across different models and administration routes. Detailed experimental protocols and analytical methodologies are also provided to aid in the replication and design of future research.
Pharmacokinetic Parameters of Levofloxacin in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of levofloxacin observed in various preclinical studies. These parameters are essential for assessing the systemic exposure and disposition of the drug.
Table 1: Pharmacokinetic Parameters of Levofloxacin in Rats
| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Intravenous | 7 | - | - | 6.4 (unbound) | - | [1] |
| Intravenous | 50 | 23.57 | 0.083 | - | 2.38 | [2] |
| Intraperitoneal | 7.5 | - | - | - | 17.09 | [3] |
Table 2: Pharmacokinetic Parameters of Levofloxacin in Rabbits
| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (mg·h/L) | t½ (h) | Reference |
| Intravenous | 5 | - | - | 9.03 | 2.06 | [4][5] |
| Intramuscular | 5 | 3.33 | - | 9.07 | - | [4][5] |
| Subcutaneous | 5 | 2.91 | - | 9.28 | - | [4][5] |
Table 3: Pharmacokinetic Parameters of Levofloxacin in Dogs
| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Reference |
| Intravenous | 2.5 | - | - | - | 7.85 | - | [6][7] |
| Oral | 5 | - | 1.82 | - | - | 60.94 | [6][7] |
| Subcutaneous | 5 | - | 2.82 | - | - | 79.90 | [6][7] |
| Oral | 23.7 | 15.5 | - | - | 5.84 | 104 | [8] |
| Intravenous | 15 | - | - | - | 6.23 | - | [8] |
Table 4: Pharmacokinetic Parameters of Levofloxacin in Mice
| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | Reference |
| Oral (q12h) | 250 | - | - | 167.9 (AUC/MIC ratio) | [9] |
| Oral (q12h) | 500 | - | - | 281.2 (AUC/MIC ratio) | [9] |
Tissue Distribution of Levofloxacin
Levofloxacin demonstrates extensive penetration into various tissues, a key factor for its efficacy in treating infections at different sites.[10] Tissue concentrations are often higher than corresponding plasma levels.
Table 5: Tissue Distribution of Levofloxacin in Various Preclinical Models
| Animal Model | Tissues Studied | Key Findings | Reference |
| Rats | Prostate, Muscle, Lung | Unbound prostate tissue concentrations were 78% of unbound plasma levels.[1] Steady-state tissue-to-blood unbound drug concentration ratios were approximately 1.0 in muscle and 1.06 in lungs, suggesting passive distribution.[11] Predicted high concentrations in heart, liver, kidney, spleen, muscle, and skin with tissue-to-plasma ratios between 1.9 and 2.3 in abdominal viscera.[2] | |
| Rabbits | Ocular Tissues | Significant enrichment and prolonged retention in pigmented ocular tissues (choroid, ciliary body, iris) compared to non-pigmented tissues.[12] | |
| Geese | Muscle, Heart, Liver, Kidney, Lung | Highest drug residues were observed at 6 hours post-administration, with the liver and kidney showing the highest concentrations.[13] | |
| Dogs | Soft Tissue, Bone, Bile | Levofloxacin penetrates well into these tissues.[14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies. Below are representative protocols derived from the cited literature.
Animal Models and Dosing
-
Rats: Male Wistar rats are commonly used.[15][16] For intravenous administration, levofloxacin is often administered as a bolus dose, for example, 7 mg/kg.[1] For oral studies in mice, doses of 250 and 500 mg/kg have been administered every 12 hours.[9]
-
Rabbits: New Zealand White (albino) and Dutch Belted (pigmented) rabbits have been used for ocular pharmacokinetic studies.[12] For systemic pharmacokinetics, a single dose of 5 mg/kg has been administered via intravenous, intramuscular, and subcutaneous routes in a crossover design.[4][5]
-
Dogs: Healthy adult Beagles are a common model.[8] Crossover study designs are frequently employed, with intravenous doses around 2.5-15 mg/kg and oral doses ranging from 5-25 mg/kg.[6][7][8]
Sample Collection
-
Blood/Plasma: Blood samples are typically collected at predetermined time points post-dosing via methods appropriate for the species, such as tail vein sampling in rats or cephalic vein catheterization in dogs. Plasma is separated by centrifugation.
-
Tissues: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest are then harvested, weighed, and homogenized for analysis.[13]
-
Microdialysis: This technique has been used to measure unbound levofloxacin concentrations in the interstitial fluid of tissues like muscle, lung, and prostate in rats.[11][15] Microdialysis probes are inserted into the target tissue and perfused at a slow flow rate, and the dialysate is collected for analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is a widely used method for quantifying levofloxacin in biological matrices.[11][13][14][15] Sample preparation often involves protein precipitation followed by centrifugation.[14] The mobile phase composition and column type are optimized for the separation of levofloxacin from endogenous components.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the determination of levofloxacin concentrations, particularly in complex matrices or when low concentrations are expected.[12]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate typical experimental workflows in preclinical pharmacokinetic studies of levofloxacin.
Caption: A typical workflow for a preclinical pharmacokinetic study of levofloxacin.
Caption: Workflow for a microdialysis study to determine unbound levofloxacin concentrations.
Conclusion
The preclinical pharmacokinetic profile of levofloxacin is well-characterized, demonstrating properties that are consistent with its broad-spectrum efficacy. The data summarized in this guide, including pharmacokinetic parameters, tissue distribution, and detailed experimental methodologies, provide a valuable resource for researchers in the field of drug development. The extensive tissue penetration of levofloxacin, particularly into sites of infection, underscores its clinical utility. Future preclinical studies could further explore the impact of disease models on levofloxacin pharmacokinetics and investigate potential drug-drug interactions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Prediction of the pharmacokinetics and tissue distribution of levofloxacin in humans based on an extrapolated PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Pharmacokinetic profiles of levofloxacin after intravenous, intramuscular and subcutaneous administration to rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of levofloxacin after single intravenous, oral and subcutaneous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Levofloxacin pharmacokinetics and tissue residue concentrations after oral administration in Bilgorajska geese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An HPLC assay and a microbiological assay to determine levofloxacin in soft tissue, bone, bile and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. jetir.org [jetir.org]
In-Vitro Susceptibility of Bacterial Strains to Levofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, levofloxacin effectively halts bacterial cell division and leads to cell death. This technical guide provides an in-depth overview of the in-vitro susceptibility of various bacterial strains to levofloxacin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.
Data Presentation: Quantitative Susceptibility Data
The in-vitro activity of levofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates) values for levofloxacin against a variety of clinically relevant bacterial strains.
Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | - | 0.12 - 0.25 | - |
| Staphylococcus aureus (Methicillin-resistant) | - | >4 | - | >4 |
| Streptococcus pneumoniae | - | - | 0.5 | 2 |
| Enterococcus faecalis | - | - | - | >4 |
| Enterococcus faecium | 19 | - | - | - |
| Streptococcus pyogenes | - | - | 0.5 | - |
| Coagulase-negative staphylococci | - | - | - | - |
Data compiled from multiple sources.[1][2][3][5][6]
Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.006 - 32 | <0.5 | - |
| Klebsiella pneumoniae | - | - | <0.5 | - |
| Pseudomonas aeruginosa | 334 | - | 0.5 - 1 | >32 |
| Haemophilus influenzae | - | - | - | - |
| Enterobacter cloacae | - | - | <0.5 | - |
| Serratia spp. | - | - | - | - |
| Acinetobacter spp. | - | - | ≤0.03 - 1 | - |
| Providencia rettgeri | - | - | 2 | - |
| Providencia stuartii | - | - | 1 | - |
Data compiled from multiple sources.[3][5][7]
Experimental Protocols
The determination of in-vitro susceptibility to levofloxacin is primarily conducted using standardized methods such as broth microdilution and disk diffusion, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent.[8][9][10]
1. Preparation of Levofloxacin Dilutions:
-
A stock solution of levofloxacin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations should span the expected MIC range of the test organisms.
2. Inoculum Preparation:
-
Bacterial colonies are picked from a fresh (18-24 hour) agar plate.
-
The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the serially diluted levofloxacin is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is read as the lowest concentration of levofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility.[11][12][13]
1. Inoculum Preparation:
-
A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to the 0.5 McFarland turbidity standard.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the adjusted inoculum, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
3. Application of Levofloxacin Disks:
-
A paper disk impregnated with a standard amount of levofloxacin (typically 5 µg) is placed on the surface of the inoculated agar using sterile forceps or a dispenser.
-
The disk is gently pressed down to ensure complete contact with the agar.
4. Incubation:
-
The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.
5. Interpretation of Results:
-
After incubation, the diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.
-
The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established interpretive criteria from CLSI.
Mandatory Visualization
Signaling Pathway: Levofloxacin Mechanism of Action
Caption: Mechanism of action of Levofloxacin in a bacterial cell.
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Experimental Workflow: Disk Diffusion
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Testing.
References
- 1. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, open, multicenter clinical study on the short course of intravenous infusion of 750 mg of levofloxacin and the sequential standard course of intravenous infusion/oral administration of 500 mg of levofloxacin for treatment of community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Italian Survey on Comparative Levofloxacin Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. goldbio.com [goldbio.com]
- 11. asm.org [asm.org]
- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
Investigating the Broad-Spectrum Activity of Levofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent, broad-spectrum bactericidal activity against a wide array of Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4] This targeted action leads to strand breakage in bacterial DNA and ultimately cell death.[4] This technical guide provides an in-depth analysis of Levofloxacin's antimicrobial spectrum, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of its molecular mechanism and associated laboratory workflows.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[5] However, this is a generalization, and the drug interacts with both enzymes in many bacterial species.
These enzymes are crucial for managing DNA topology during replication and transcription. DNA gyrase introduces negative supercoils into the DNA, a process essential for the initiation of replication.[1][4] Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, allowing for proper cell division.[3][4]
Levofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[4] This leads to the accumulation of double-stranded DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[4]
Antimicrobial Spectrum and Efficacy
Levofloxacin demonstrates a broad spectrum of activity, encompassing a wide range of clinically significant pathogens.
Gram-Positive Bacteria
Levofloxacin is effective against many Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis.[6]
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1 |
| Streptococcus pneumoniae | 1 | 1 |
| Enterococcus faecalis | 1 | 2 |
| Streptococcus pyogenes | 0.5 | 1 |
| Staphylococcus epidermidis (methicillin-susceptible) | 0.5 | 1 |
Table 1: Levofloxacin MIC data for selected Gram-Positive Bacteria. Data compiled from multiple sources. Note: MIC values can vary based on geographic location and testing methodology.
Gram-Negative Bacteria
The drug is also highly active against a majority of Gram-negative bacteria, such as Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Moraxella catarrhalis, Proteus mirabilis, and Pseudomonas aeruginosa.[7]
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli | ≤0.25 | 0.5 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 |
| Klebsiella pneumoniae | ≤0.25 | 0.5 |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 |
| Proteus mirabilis | ≤0.25 | 0.5 |
| Pseudomonas aeruginosa | 1 | 4 |
| Enterobacter cloacae | ≤0.25 | 1 |
| Serratia marcescens | 1 | 2 |
Table 2: Levofloxacin MIC data for selected Gram-Negative Bacteria. Data compiled from multiple sources. Note: MIC values can vary based on geographic location and testing methodology.
Atypical Bacteria
Levofloxacin is effective against atypical pathogens, which lack a cell wall and are intrinsically resistant to many other classes of antibiotics. This includes Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[8][9][10]
| Organism | MIC Range (μg/mL) |
| Chlamydophila pneumoniae | 0.25 - 1 |
| Mycoplasma pneumoniae | 0.12 - 1 |
| Legionella pneumophila | ≤0.06 - 0.25 |
Table 3: Levofloxacin MIC data for selected Atypical Bacteria. Data compiled from multiple sources. Note: MIC values can vary based on the specific strain and testing conditions.
Mechanisms of Resistance
Bacterial resistance to Levofloxacin can emerge through several mechanisms, primarily:
-
Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of Levofloxacin to its targets.[11][12][13]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport Levofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.[12][14]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility.[12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
-
Preparation of Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin powder in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH followed by pH adjustment) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Levofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Levofloxacin that completely inhibits visible bacterial growth.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Kill Assay [bio-protocol.org]
- 12. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 13. researchgate.net [researchgate.net]
- 14. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
The Advent of a Chiral Antibiotic: A Technical Guide to the Historical Development and Discovery of Levofloxacin
Abstract
Levofloxacin, the pure S-(-)-enantiomer of the racemic ofloxacin, stands as a significant milestone in the evolution of fluoroquinolone antibiotics. Its development through a "chiral switch" from its predecessor marked a pivotal moment in optimizing antibacterial therapy, offering enhanced potency and a favorable clinical profile. This technical guide provides an in-depth exploration of the historical journey of levofloxacin, from the foundational discoveries of quinolones to the nuanced stereochemical investigations that led to its isolation and clinical implementation. We will detail the key experimental protocols that defined its efficacy, present its mechanism of action, and summarize the quantitative data that underscore its therapeutic importance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of levofloxacin's origins and scientific underpinnings.
From Quinolone Precursors to a Racemic Breakthrough: The Genesis of Ofloxacin
The story of levofloxacin begins with the broader history of quinolone antibiotics. The first-generation quinolone, nalidixic acid, was discovered in 1962 and exhibited activity primarily against Gram-negative bacteria, though its use was limited to urinary tract infections due to modest potency and rapid resistance development[1][2]. A significant advancement came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, giving rise to the fluoroquinolones[2]. Norfloxacin, patented in 1978, exemplified this new class, demonstrating a much broader spectrum of activity[1][2].
Building on this foundation, scientists at Daiichi Pharmaceutical Co., Ltd. synthesized ofloxacin in the early 1980s[3][4]. Ofloxacin distinguished itself with a unique tricyclic pyridobenzoxazine skeleton, which enhanced its tissue penetration and broadened its antibacterial spectrum to include more Gram-positive organisms compared to norfloxacin[3]. First marketed in Japan in 1985, ofloxacin was a racemic mixture, composed of two enantiomers—the S-(-)-isomer and the R-(+)-isomer—in equal amounts[4][5].
Caption: Logical progression from early quinolones to Levofloxacin.
The Decisive "Chiral Switch": Isolating Levofloxacin
The critical breakthrough in the development of levofloxacin was the recognition that the biological activity of ofloxacin was not equally distributed between its two enantiomers. Researchers discovered that the antibacterial potency resided almost exclusively in the S-(-)-isomer[6][7]. This levorotatory enantiomer, later named levofloxacin, was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its counterpart, the R-(+)-enantiomer (dextrofloxacin)[6][7].
This discovery prompted Daiichi to pursue a "chiral switch"—the redevelopment of a racemic drug as a single, pure enantiomer[8]. The rationale was compelling: isolating the active isomer would increase therapeutic efficacy and could potentially improve the safety profile by eliminating the inactive enantiomer, which might contribute to adverse effects without offering therapeutic benefit. After developing methods for chiral separation, Daiichi patented levofloxacin in 1985 and, following successful clinical trials, it was first approved for medical use in Japan in 1993 under the brand name Cravit[3][8]. U.S. FDA approval followed in 1996[6][7][8].
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[6][7][8][9]. These are both type II topoisomerases that are vital for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and to compact the chromosome into the bacterial cell[6][9]. Inhibition of DNA gyrase by levofloxacin prevents the relaxation of supercoiled DNA, leading to breaks in the DNA strands and halting DNA replication[9].
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the principal target[7][8]. The primary function of this enzyme is to separate the interlinked daughter DNA strands (decatenation) following a round of replication[4][8]. By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated bacterial chromosomes, thereby blocking cell division and leading to cell death[8].
The dual-targeting mechanism of levofloxacin contributes to its broad spectrum of activity and potent bactericidal effects.
Caption: Mechanism of action of Levofloxacin.
Quantitative Data Summary
The development of levofloxacin was supported by extensive quantitative analysis of its pharmacokinetic properties and antibacterial activity.
Table 1: Pharmacokinetic Properties of Levofloxacin
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | ~99% | [6],[9],[10] |
| Protein Binding | 24% - 38% | [9] |
| Metabolism | <5% (minimal) | [8] |
| Elimination Half-life | 6 - 8 hours | [8],[9],[10] |
| Primary Excretion Route | Renal (~83% unchanged) | [8],[10] |
Table 2: Comparative In Vitro Activity (MIC µg/mL) of Levofloxacin vs. Ofloxacin
| Organism | Levofloxacin | Ofloxacin | Reference(s) |
| Streptococcus pneumoniae | 1.0 | 2.0 | [8],[9] |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [11] |
| Haemophilus influenzae | 0.03 | 0.06 | [9] |
| Escherichia coli | 0.12 | 0.25 | [8] |
| Pseudomonas aeruginosa | 1.0 | 2.0 | [9] |
| (Note: MIC values can vary between studies and strains. These are representative values.) |
Table 3: Timeline of Key Milestones
| Year | Milestone | Reference(s) |
| 1962 | Discovery of Nalidixic Acid | [3],[2] |
| 1978 | Norfloxacin Patented | [2] |
| 1985 | Ofloxacin first marketed in Japan | [4] |
| 1985 | Levofloxacin Patented | [8] |
| 1993 | Levofloxacin first approved in Japan | [8],[3] |
| 1996 | Levofloxacin approved by U.S. FDA | [8],[6],[7] |
Key Experimental Protocols
Synthesis of Levofloxacin
A prevalent method for synthesizing levofloxacin involves the nucleophilic substitution reaction between the chiral pyridobenzoxazine core and N-methylpiperazine.
Objective: To synthesize levofloxacin from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzoxazine-6-carboxylic acid.
Methodology:
-
Reaction Setup: A reaction vessel is charged with (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzoxazine-6-carboxylic acid (1 mole equivalent) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO)[12].
-
Reagent Addition: N-methylpiperazine (approximately 2 mole equivalents) is added to the mixture[12].
-
Heating: The reaction mixture is heated to approximately 80°C and stirred under a condenser[12].
-
Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: Upon completion, an anti-solvent like isopropyl alcohol is added to the mixture to precipitate the crude levofloxacin product[12].
-
Purification: The crude product is filtered, washed, and dried. Further purification is achieved by recrystallization from a solvent system such as ethanol/water to yield levofloxacin hemihydrate, the stable form used as the active pharmaceutical ingredient (API)[12].
Caption: General workflow for the synthesis of Levofloxacin.
Chiral Separation of Ofloxacin Enantiomers by HPLC
The ability to separate the enantiomers of ofloxacin was fundamental to the development of levofloxacin. Ligand-exchange High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
Objective: To separate S-(-)-ofloxacin (levofloxacin) and R-(+)-ofloxacin from a racemic mixture.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Stationary Phase: A conventional C18 reversed-phase column is employed[13][14].
-
Mobile Phase Preparation: The mobile phase is an aqueous-organic mixture, typically consisting of methanol and water[13][14]. A chiral selector complex is formed in situ by adding a chiral ligand (e.g., L-isoleucine or L-phenylalanine) and a metal salt (e.g., copper (II) sulfate) to the mobile phase[5][14]. The pH is adjusted to an optimal range (e.g., 4.5)[5].
-
Sample Injection: A solution of racemic ofloxacin is injected into the system.
-
Elution: The mobile phase is pumped through the column at a constant flow rate (e.g., 0.5-0.8 mL/min)[5][13]. The two enantiomers form transient diastereomeric complexes with the chiral selector, which have different affinities for the stationary phase, leading to different retention times and thus separation.
-
Detection: The separated enantiomers are detected by their UV absorbance as they elute from the column.
Clinical Development and Impact
Clinical trials confirmed the efficacy and safety of levofloxacin for a range of infections. It proved highly effective in treating community-acquired pneumonia, acute bacterial sinusitis, chronic bronchitis exacerbations, skin and soft tissue infections, and urinary tract infections[8][15][16]. Due to its enhanced activity against Streptococcus pneumoniae relative to earlier fluoroquinolones like ciprofloxacin, levofloxacin and subsequent agents became known as "respiratory quinolones"[7][8]. The convenience of a once-daily dosing regimen, made possible by its long elimination half-life, further solidified its role in clinical practice[15].
Conclusion
The development of levofloxacin is a classic example of rational drug design and the successful application of stereochemical principles in pharmacology. By identifying and isolating the pharmacologically active enantiomer of ofloxacin, researchers were able to deliver a more potent and refined therapeutic agent. The journey from the early quinolones to the targeted, single-isomer levofloxacin illustrates a clear progression in medicinal chemistry, resulting in an antibiotic that has had a lasting impact on the treatment of bacterial infections worldwide. This guide has provided a technical overview of this historical development, offering insight into the scientific discoveries and methodologies that were instrumental in bringing this important drug to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infectweb.com [infectweb.com]
- 4. Ofloxacin - Wikipedia [en.wikipedia.org]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levofloxacin - Wikipedia [en.wikipedia.org]
- 9. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cumulative clinical experience from over a decade of use of levofloxacin in urinary tract infections: critical appraisal and role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Levofloxacin, a second-generation fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Levofloxacin's Efficacy Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a second-generation fluoroquinolone, has emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its bactericidal activity against Mycobacterium tuberculosis is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This technical guide provides an in-depth analysis of Levofloxacin's effectiveness against various M. tuberculosis strains, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and resistance detection workflows.
Data Presentation
In-Vitro Efficacy of Levofloxacin
The in-vitro activity of Levofloxacin against M. tuberculosis is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation |
| Drug-Susceptible | 0.25 - 0.5 | 0.5 - 1.0 | 0.25 - 2.0 | [1][2] |
| Isoniazid Mono-resistant | 0.5 | 1.0 | 0.25 - 2.0 | [3] |
| Multidrug-Resistant (MDR) | 0.5 - 1.0 | 1.0 - 2.0 | 0.25 - >8.0 | [4] |
| Fluoroquinolone-Resistant | 4.0 - 6.0 | >8.0 | 4.0 - >8.0 | [1][5] |
Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Clinical Trial Outcomes for Levofloxacin in MDR-TB Treatment
Clinical trials have demonstrated the pivotal role of Levofloxacin in combination therapies for MDR-TB.
| Trial/Study | Regimen | Treatment Success Rate | Key Findings | Citation |
| VQUIN Trial | Levofloxacin preventive therapy | 45% reduction in risk of developing MDR-TB | Levofloxacin was effective in preventing MDR-TB in household contacts of MDR-TB patients. | [6] |
| TB-CHAMP Trial | Levofloxacin preventive therapy in children | 56% reduction in risk of MDR-TB disease | Levofloxacin was safe and effective in preventing MDR-TB in children. | [7] |
| Combined Analysis (VQUIN & TB-CHAMP) | Levofloxacin preventive therapy | 60% reduction in risk of developing MDR-TB | Combined data strengthened the evidence for Levofloxacin in preventing MDR-TB across different populations. | [7] |
| Retrospective Analysis | Levofloxacin-based vs. Ofloxacin-based for MDR-TB | 90.0% vs. 79.7% | Levofloxacin-containing regimens showed higher success rates compared to Ofloxacin-based regimens. | [2] |
| Opti-Q Trial | Dose-ranging study of Levofloxacin in MDR-TB | No significant difference in culture conversion time with higher doses | A 1000 mg daily dose was well-tolerated and achieved target exposures in most adults. Higher doses increased adverse events without improving efficacy. | [8][9][10] |
| Explorative Analysis | Levofloxacin-based vs. Moxifloxacin-based for MDR-TB | 65% overall treatment success | The Levofloxacin-based regimen had a lower failure rate and fewer adverse events compared to the Moxifloxacin-based regimen. | [11] |
Experimental Protocols
Agar Proportion Method for MIC Determination
The agar proportion method is a standardized technique for determining the susceptibility of M. tuberculosis to antimicrobial agents.[12][13]
Principle: This method involves inoculating a standardized bacterial suspension onto a solid medium (Middlebrook 7H10 or 7H11 agar) containing serial dilutions of the antimicrobial agent.[12] The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to a drug-free control.[13]
Procedure:
-
Preparation of Media: Prepare Middlebrook 7H10 or 7H11 agar plates containing twofold serial dilutions of Levofloxacin. Include a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate equivalent to a 0.5 to 1 McFarland turbidity standard.
-
Inoculation: Spread the bacterial suspension evenly onto the surface of the drug-containing and control plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Interpretation: Count the number of colonies on the drug-containing plates and the control plate. The MIC is the lowest concentration of Levofloxacin that shows a colony count of less than 1% of the control plate.
BACTEC™ MGIT™ 960 System for Susceptibility Testing
The BACTEC™ MGIT™ 960 system is an automated, rapid, broth-based method for M. tuberculosis susceptibility testing.[14][15][16][17][18]
Principle: The system utilizes Mycobacteria Growth Indicator Tubes (MGIT) containing a fluorescent compound that is quenched by oxygen. As the bacteria consume oxygen during growth, the fluorescence increases, which is monitored by the instrument. The instrument compares the growth in drug-containing tubes to a drug-free growth control to determine susceptibility.[14][17]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum from a pure culture of M. tuberculosis.[14]
-
Tube Setup:
-
Label MGIT tubes for a growth control and for each drug concentration being tested.
-
Aseptically add 0.8 mL of BACTEC 960 SIRE Supplement to each tube.
-
Add 0.1 mL of the reconstituted Levofloxacin to the appropriately labeled tube.
-
Inoculate each tube with 0.5 mL of the prepared bacterial suspension.[14]
-
-
Incubation and Analysis: Place the tubes into the BACTEC MGIT 960 instrument. The instrument automatically incubates, monitors, and interprets the results, reporting the isolate as susceptible or resistant to the tested concentration of Levofloxacin.[14]
Mandatory Visualization
Signaling Pathway of Levofloxacin in Mycobacterium tuberculosis
Caption: Mechanism of action of Levofloxacin in M. tuberculosis.
Experimental Workflow for Detecting Levofloxacin Resistance Mutations
Caption: Workflow for identifying Levofloxacin resistance mutations.
Conclusion
Levofloxacin remains a cornerstone in the therapeutic arsenal against multidrug-resistant tuberculosis. Its potent bactericidal activity, coupled with a manageable safety profile, makes it an invaluable second-line agent. Understanding its mechanism of action, the genetic basis of resistance, and standardized methods for susceptibility testing are paramount for its effective clinical use and for the development of novel anti-tubercular agents. This guide provides a comprehensive overview of these critical aspects to aid researchers and clinicians in the ongoing fight against tuberculosis.
References
- 1. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effectiveness and safety of Levofloxacin containing regimen in the treatment of Isoniazid mono-resistant pulmonary Tuberculosis: a systematic review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. pmlive.com [pmlive.com]
- 8. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Higher Doses of Levofloxacin for Multidrug-resistant Tuberculosis: A Randomized, Placebo-controlled Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. aphl.org [aphl.org]
- 13. researchgate.net [researchgate.net]
- 14. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 15. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sf.gov [sf.gov]
- 17. finddx.org [finddx.org]
- 18. Performance Evaluation of the BACTEC MGIT 960 System for Rifampin Drug-Susceptibility Testing of Mycobacterium tuberculosis Using the Current WHO Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) methods for Levofloxacin quantification.
FOR IMMEDIATE RELEASE
A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Accurate Quantification of Levofloxacin in Pharmaceutical Formulations and Biological Matrices.
This document provides detailed application notes and standardized protocols for the quantitative analysis of Levofloxacin using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in the drug development and quality control sectors, ensuring reliable and reproducible results. The protocols outlined below cover a range of chromatographic conditions, offering flexibility for various laboratory setups and sample types.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and precise quantification of Levofloxacin in bulk drug, pharmaceutical dosage forms, and biological fluids is crucial for ensuring its safety, efficacy, and quality.[3] HPLC is a powerful analytical technique widely employed for this purpose due to its high sensitivity, specificity, and resolution.[1] This guide presents a selection of validated HPLC methods for the determination of Levofloxacin.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various HPLC methods for Levofloxacin analysis, allowing for easy comparison of their performance characteristics.
Table 1: Chromatographic Conditions and Performance Data for Levofloxacin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Symmetry (4.6 x 150mm, 5µm)[4] | Inertsil ODS-3V (250 x 4.6mm, 5µm)[5] | Purospher STAR C18 (25 cm x 4.6 mm, 5 µm)[6][7] | Kinetex C18 (100 x 4.60 mm, 2.6 μm)[8] |
| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (35:65 v/v)[4] | 0.05 M Citric Acid Monohydrate & 10 ml of 1.0 M Ammonium Acetate Buffer : Acetonitrile (85:15 v/v)[5] | Methanol : Water (70:30, v/v)[6][7] | 18% Acetonitrile : 82% Triethylamine (0.5%) in water (pH 2.5)[8] |
| Flow Rate | 1.0 ml/min[4] | 1.0 ml/min[5] | 1.0 ml/min[6][7] | 0.5 ml/min[8] |
| Detection (UV) | 284 nm[4] | 293 nm[5] | 294 nm | 292 nm[8] |
| Retention Time | ~3.66 min[4] | ~11.20 min[5] | ~2.1 min[6] | Not Specified |
| Linearity Range | 10 µg/ml mentioned, but range not specified[4] | Not Specified | As low as 2 ng[6] | Not Specified |
| Correlation Coeff. | 0.995[4] | Not Specified | Not Specified | 0.99984[8] |
| LOD | Not Specified | Not Specified | 0.1 ng[6] | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy (% Rec.) | 99.3 - 100.3%[4] | Not Specified | 100 ± 0.02%[6] | 98.24 - 100.04%[8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the quantification of Levofloxacin by HPLC.
Caption: General workflow for Levofloxacin quantification by HPLC.
Experimental Protocols
This section provides detailed methodologies for the HPLC analysis of Levofloxacin based on established and validated methods.
Protocol 1: Rapid Analysis of Levofloxacin in Bulk and Marketed Dosage Forms
This protocol is adapted from a method utilizing a C18 Symmetry column for rapid and efficient quantification.
1. Materials and Reagents
-
Levofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Levofloxacin tablets or injection
2. Instrumentation
-
HPLC system with UV detector
-
C18 Symmetry column (4.6 x 150mm, 5µm)
-
Sonicator
-
pH meter
-
0.45 µm membrane filter
3. Chromatographic Conditions
-
Mobile Phase: Phosphate Buffer (pH 2.8) and Acetonitrile in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 ml/min
-
Column Temperature: Ambient
-
Detection Wavelength: 284 nm
-
Injection Volume: 20 µl
4. Preparation of Solutions
-
Phosphate Buffer (pH 2.8): Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a 0.05M solution. Adjust the pH to 2.8 with orthophosphoric acid.
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Levofloxacin reference standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 2-12 µg/ml with the mobile phase.
-
Sample Preparation (Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Levofloxacin to a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter.
5. System Suitability
-
Inject five replicate injections of the 10 µg/ml standard solution.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The theoretical plates for the Levofloxacin peak should be not less than 2000.
-
The tailing factor for the Levofloxacin peak should be not more than 2.0.
6. Procedure
-
Inject the blank (mobile phase) to ensure no interference.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
-
Calculate the concentration of Levofloxacin in the sample using the regression equation from the calibration curve.
Protocol 2: Stability-Indicating RP-HPLC Method for Levofloxacin Injection
This protocol is based on a method designed to separate Levofloxacin from its degradation products, making it suitable for stability studies.[5]
1. Materials and Reagents
-
Levofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Citric acid monohydrate (AR grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
-
Levofloxacin injection (5mg/ml)
2. Instrumentation
-
HPLC system with UV detector
-
Inertsil ODS-3V column (250 x 4.6mm, 5µm)
-
Sonicator
-
pH meter
-
0.45 µm membrane filter
3. Chromatographic Conditions
-
Mobile Phase: A mixture of 0.05 M citric acid monohydrate and 1.0 M ammonium acetate buffer, and acetonitrile in the ratio of 85:15 (v/v).[5]
-
Flow Rate: 1.0 ml/min[5]
-
Column Temperature: Ambient
-
Detection Wavelength: 293 nm[5]
-
Injection Volume: 20 µl
4. Preparation of Solutions
-
Buffer Solution: Prepare a 0.05 M solution of citric acid monohydrate and a 1.0 M solution of ammonium acetate. The final mobile phase buffer is prepared by mixing these solutions as specified in the method.[5]
-
Standard Stock Solution (200 µg/ml): Accurately weigh 20 mg of Levofloxacin reference standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Preparation (Injection): Dilute the Levofloxacin injection with the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter.[5]
5. System Suitability and Procedure
-
Follow the system suitability and procedural steps as outlined in Protocol 1, adapting for the specific chromatographic conditions of this method.
Protocol 3: Analysis of Levofloxacin in Biological Matrices (Aqueous Humor)
This protocol is a specialized method for the quantification of Levofloxacin in a biological matrix, demonstrating the adaptability of HPLC for pharmacokinetic studies.[8]
1. Materials and Reagents
-
Levofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Rabbit aqueous humor (or other relevant biological matrix)
2. Instrumentation
-
HPLC system with a Diode Array Detector (DAD)
-
Kinetex C18 column (100 x 4.60 mm, 2.6 μm)[8]
-
Microcentrifuge
3. Chromatographic Conditions
-
Mobile Phase: A mixture of 18% acetonitrile and 82% triethylamine (0.5%) in water, with the pH adjusted to 2.5 with orthophosphoric acid.[8]
-
Flow Rate: 0.5 ml/min[8]
-
Column Temperature: 40°C[8]
-
Detection Wavelength: 292 nm[8]
-
Injection Volume: 10 µl
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of aqueous humor, add 100 µL of the mobile phase.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and inject it into the HPLC system.
5. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of Levofloxacin into the blank biological matrix.
-
Process the spiked standards using the same protein precipitation method as the samples.
-
Generate a calibration curve and determine the concentration of Levofloxacin in the unknown samples.
Logical Relationship Diagram
Caption: Factors influencing the selection of an appropriate HPLC method.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. ijpsr.com [ijpsr.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. jetir.org [jetir.org]
- 5. abap.co.in [abap.co.in]
- 6. jsirjournal.com [jsirjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Development of a validated UPLC method for Levofloxacin analysis.
An Application Note and Protocol for the Validated UPLC Analysis of Levofloxacin
Abstract
This document details a validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate quantification of Levofloxacin in pharmaceutical dosage forms. The isocratic reverse-phase method provides a short runtime, making it suitable for high-throughput analysis in quality control and research settings. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for determining its content in pharmaceutical formulations, ensuring product quality and therapeutic efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption.[1] This application note provides a comprehensive protocol for a stability-indicating UPLC method developed and validated for the analysis of Levofloxacin hemihydrate.[3][4] The method is capable of separating Levofloxacin from its degradation products, confirming its utility for stability studies.[5][6]
Instrumentation and Materials
-
Instrumentation: UPLC system with a photodiode array (PDA) detector or UV detector.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[3][4]
-
Chemicals and Reagents:
Chromatographic Conditions
The UPLC system is configured with the following parameters for the analysis of Levofloxacin.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Buffer (23:77 v/v)* |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[3][4] |
| Flow Rate | 0.400 mL/min[3][4] |
| Detection Wavelength | 294 nm[3][4] |
| Column Temperature | 40°C[7] |
| Injection Volume | 2 µL[1] |
| Run Time | 4 minutes[3][4] |
*Buffer Preparation: 20 mM KH2PO4 with 1 mL of Triethylamine per liter of water, with the pH adjusted to 2.5 using orthophosphoric acid.[3][4]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (500 µg/mL): Accurately weigh 25 mg of Levofloxacin hemihydrate reference standard and transfer it to a 50 mL volumetric flask.[3] Add approximately 25 mL of water and sonicate for 10 minutes to dissolve.[3] Make up the volume to the mark with water.[3]
-
Working Standard Solution (50 µg/mL): Transfer 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[3]
Preparation of Sample Solutions (from Tablets)
-
Weigh and crush at least 20 tablets to obtain a fine, homogeneous powder.[2]
-
Transfer a quantity of the powder equivalent to 25 mg of Levofloxacin into a 50 mL volumetric flask.[3]
-
Add about 25 mL of water, shake for 10 minutes, and sonicate for 15 minutes.[3]
-
Allow the solution to cool to room temperature and filter it through a suitable filter paper (e.g., Whatman No. 41).[3]
-
Make up the volume of the combined filtrate to the 50 mL mark with water to create a sample stock solution (500 µg/mL).[3]
-
Transfer 5 mL of this sample stock solution to a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 50 µg/mL.[3]
Method Validation Protocols & Results
The developed method was validated according to ICH guidelines.[3][6]
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | NMT 2.0 | 1.25[2] |
| Theoretical Plates | NLT 2000 | 11957[2] |
| % RSD of Peak Area | NMT 2.0% (for 6 injections) | < 1.0% |
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Levofloxacin.[3][6] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][4]
Protocol:
-
Acid Hydrolysis: Reflux with 5.0 M HCl for 12 hours.[6]
-
Base Hydrolysis: Reflux with 5.0 M NaOH for 12 hours.[6]
-
Oxidative Degradation: Treat with 30% H2O2 for 5 minutes in a water bath.[6]
-
Thermal Degradation: Expose to heat at 105°C for 72 hours.[6]
-
Photolytic Degradation: Expose to UV light as per ICH Q1B guidelines.[6]
In all stress conditions, degradation products did not interfere with the main Levofloxacin peak, proving the method's specificity.[3][5]
Linearity
The linearity of the method was evaluated over a concentration range of 0.5–80 µg/mL.[3][4]
| Parameter | Result |
| Concentration Range | 0.5–80 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[3] |
Accuracy (Recovery)
Accuracy was determined by the percent recovery of known amounts of Levofloxacin spiked into a placebo matrix. The study was performed at three concentration levels.
| Concentration Level | % Recovery |
| 80% | 99.77% - 101.55%[3][4] |
| 100% | 99.77% - 101.55%[3][4] |
| 120% | 99.77% - 101.55%[3][4] |
The percentage RSD for replicate sets was less than 2%, indicating high accuracy.[3]
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | Parameter | Result |
| Repeatability (Intra-day) | % RSD | < 2% |
| Intermediate Precision (Inter-day) | % RSD | < 2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL[3][4] |
| LOQ | 0.5 µg/mL[3][4] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the method parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.04 mL/min) | No significant impact on results |
| Mobile Phase Composition (± 2%) | No significant impact on results |
| pH of Buffer (± 0.2) | No significant impact on results |
The method remained unaffected by these minor changes, demonstrating its reliability for routine use.[3]
Workflow Visualization
The following diagram illustrates the overall workflow for the development and validation of the Levofloxacin UPLC method.
Workflow for UPLC Method Development and Validation.
Conclusion
A simple, rapid, sensitive, and reliable stability-indicating UPLC method for the quantitative analysis of Levofloxacin in pharmaceutical tablets has been successfully developed and validated.[3][4] The method's short run time of 4 minutes allows for efficient analysis, making it highly suitable for routine quality control testing and stability studies. The validation results confirm that the method is accurate, precise, and robust, adhering to the standards set by ICH guidelines.
References
Application Notes & Protocols for the Determination of Levofloxacin Concentration by UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable quantification of Levofloxacin in bulk drug substances and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for this purpose.[4][5] This document provides detailed application notes and protocols for the determination of Levofloxacin concentration using UV-Vis spectrophotometry, based on established and validated methods.
Principle
The method is based on the principle that Levofloxacin exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This absorbance is directly proportional to the concentration of the drug in a solution, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined by comparing it to a standard calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various validated UV-Vis spectrophotometric methods for Levofloxacin determination.
Table 1: Wavelength of Maximum Absorbance (λmax) and Linearity Range
| Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 0.1M HCl | 290 | 0.25 - 12.0 | 0.999 | [4] |
| 0.1N HCl | 293 | 3 - 7 | Not Specified | [1] |
| Distilled Water | 320 | 2 - 10 | 0.9997 | [6] |
| Water | 288 | 2 - 10 | 0.9999 | [2] |
| Methanol | 298 | 3.0 - 8.0 | 0.9999 | [7] |
| Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0 - 12.0 | 0.9998 | [5] |
| 0.1N NaOH | 288 | 2 - 12 | 0.999 | [8] |
| Ethanol | 299.15 | 8.0 - 160.0 | 0.9994 | [9] |
| Phosphate Buffered Saline (PBS) | 287 | Not Specified | Not Specified | [10] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Solvent/Diluent | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Distilled Water | 0.0365 | 0.1108 | [6] |
| Methanol | 0.08 | 0.25 | [7] |
| Water:Methanol:Acetonitrile (9:0.5:0.5) | 0.021 | 0.064 | [5] |
| Water | 0.087 | 0.164 | [2] |
| 0.1N NaOH | 0.087 | 0.164 | [8] |
| Ethanol | 2.3 | 6.1 | [9] |
Experimental Protocols
Below are detailed methodologies for the determination of Levofloxacin concentration. Researchers should select the most appropriate method based on available solvents and instrumentation.
Protocol 1: Using 0.1M Hydrochloric Acid
This protocol is adapted from a study that demonstrated good linearity and accuracy.[4]
1. Materials and Reagents:
-
Levofloxacin reference standard
-
Hydrochloric acid (HCl), concentrated
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
2. Preparation of 0.1M HCl:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1 L volumetric flask.
-
Dilute to the mark with distilled water and mix well.
3. Preparation of Standard Stock Solution (50 µg/mL):
-
Accurately weigh 5 mg of Levofloxacin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with 0.1M HCl. This is the stock solution.[4]
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1M HCl to obtain concentrations in the range of 0.25 - 12.0 µg/mL.[4] For example, to prepare a 5 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1M HCl.
5. Sample Preparation (from Tablets):
-
Weigh and finely powder at least 20 tablets to get a homogenous mixture.[7]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Levofloxacin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1M HCl and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with 0.1M HCl and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with 0.1M HCl to obtain a final concentration within the calibration range.
6. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1M HCl as the blank.
-
Determine the wavelength of maximum absorbance (λmax) by scanning one of the working standard solutions. The reported λmax is 290 nm.[4]
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
7. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Levofloxacin in the sample solution from the linear regression equation of the calibration curve.
-
Calculate the amount of Levofloxacin in the original dosage form.
Protocol 2: Using Distilled Water
This protocol provides a simpler and more environmentally friendly option using distilled water as the solvent.[6]
1. Materials and Reagents:
-
Levofloxacin reference standard
-
Distilled water
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Levofloxacin reference standard and transfer it to a 100 mL volumetric flask.[6]
-
Dissolve and dilute to the mark with distilled water.[6]
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with distilled water to obtain concentrations in the range of 2 - 10 µg/mL.[6]
4. Sample Preparation (from Bulk Drug):
-
Prepare a sample solution in the same manner as the standard stock solution.
-
Dilute the sample solution with distilled water to a final concentration within the calibration range.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.
-
Use distilled water as the blank.
-
Determine the λmax. The reported λmax is 320 nm.[6]
-
Measure the absorbance of all standard and sample solutions at 320 nm.[6]
6. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the Beer-Lambert Law.
Caption: Experimental workflow for Levofloxacin quantification.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. ijsr.net [ijsr.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scielo.br [scielo.br]
- 8. ijpsr.com [ijpsr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Application of Levofloxacin in the Treatment of Community-Acquired Pneumonia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the management of community-acquired pneumonia (CAP). Its broad spectrum of activity against typical and atypical respiratory pathogens, favorable pharmacokinetic and pharmacodynamic profiles, and established clinical efficacy make it a critical agent in both outpatient and inpatient settings. These application notes provide a comprehensive overview of the use of levofloxacin in CAP, including its mechanism of action, clinical efficacy, and detailed experimental protocols for its evaluation.
Application Notes
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA, while topoisomerase IV is necessary for the separation of replicated chromosomal DNA into the respective daughter cells during cell division.[2] By targeting these enzymes, levofloxacin disrupts bacterial DNA synthesis, leading to rapid cell death.[1] This dual-targeting mechanism contributes to its potent activity and may reduce the likelihood of resistance development.
Spectrum of Activity
Levofloxacin demonstrates excellent in vitro activity against a wide range of pathogens implicated in CAP, including:
-
Gram-positive bacteria: Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (methicillin-susceptible strains).[3]
-
Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae.[4]
-
Atypical pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella pneumophila.[5]
Clinical Efficacy
Numerous clinical trials have established the high efficacy of levofloxacin in the treatment of CAP. High-dose, short-course therapy (750 mg once daily for 5 days) has been shown to be as effective as longer courses of lower doses (500 mg once daily for 7-14 days), with the potential for improved patient compliance and a lower risk of resistance emergence.[6][7][8]
Clinical success rates for levofloxacin in treating CAP are consistently high, often exceeding 90%.[9][10] In studies comparing levofloxacin to other standard-of-care antibiotics for CAP, such as beta-lactams and macrolides, levofloxacin has demonstrated comparable or superior efficacy.[11]
Pharmacokinetics and Pharmacodynamics
Levofloxacin exhibits excellent pharmacokinetic properties that contribute to its clinical success. It is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 99%, allowing for a seamless transition from intravenous (IV) to oral therapy.[12] It distributes widely into respiratory tissues, achieving concentrations in the epithelial lining fluid and alveolar macrophages that are often several times higher than corresponding plasma concentrations.[7]
The key pharmacodynamic indices that predict the efficacy of levofloxacin are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC). For Gram-positive pathogens like S. pneumoniae, an AUC/MIC ratio of >30 is generally associated with a successful clinical outcome.[13][14] For Gram-negative bacteria, a higher AUC/MIC ratio of >100 is often targeted.[14] The 750 mg dose of levofloxacin is designed to achieve these target pharmacodynamic exposures against the majority of CAP pathogens.[8]
Resistance
While levofloxacin remains highly effective against most CAP pathogens, the emergence of resistance, particularly in S. pneumoniae, is a growing concern. Resistance typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). Judicious use of levofloxacin, including adherence to recommended dosing and duration of therapy, is crucial to mitigate the selection and spread of resistant strains.
Data Presentation
Table 1: Recommended Dosing Regimens for Levofloxacin in Adult Patients with Community-Acquired Pneumonia
| Dosage Regimen | Route of Administration | Duration of Therapy | Clinical Context |
| 750 mg once daily | Oral or Intravenous | 5 days | Preferred regimen for most patients with CAP.[5] |
| 500 mg once daily | Oral or Intravenous | 7-14 days | An alternative regimen for CAP.[5] |
Table 2: Clinical Efficacy of Levofloxacin in Community-Acquired Pneumonia from Selected Clinical Trials
| Study / Regimen | Comparator Regimen | Clinical Success Rate (Levofloxacin) | Clinical Success Rate (Comparator) | Reference |
| Levofloxacin 750 mg IV for 5 days | Levofloxacin 500 mg IV for 7-14 days | 86.2% | 84.7% | [6] |
| Levofloxacin 500 mg oral daily for 7-10 days | Amoxicillin/clavulanic acid 625 mg oral t.i.d. for 7-10 days | No significant difference | No significant difference | [11] |
| Levofloxacin 500 mg oral daily for 7-10 days | Clarithromycin ER 1000 mg oral daily for 7 days | No significant difference | No significant difference | [11] |
| Levofloxacin in pneumococcal CAP | Various comparators (amoxicillin, amoxicillin/clavulanic acid, ceftriaxone) | 93.5% | 90.7% | [10] |
Table 3: Pharmacokinetic Parameters of Levofloxacin in Healthy Adult Volunteers
| Parameter | 500 mg Oral Dose | 750 mg Intravenous Dose |
| Bioavailability | ~99% | N/A |
| Peak Plasma Concentration (Cmax) | ~5.7 µg/mL | ~14.94 µg/mL |
| Time to Peak Concentration (Tmax) | 1-2 hours | End of infusion |
| Volume of Distribution (Vd) | 74-112 L | ~107.3 L |
| Elimination Half-life (t1/2) | 6-8 hours | ~7.75 hours |
| Primary Route of Elimination | Renal (primarily as unchanged drug) | Renal (primarily as unchanged drug) |
(Data compiled from multiple sources for illustrative purposes)[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
a. Broth Microdilution Method (for Streptococcus pneumoniae)
-
Preparation of Levofloxacin Stock Solution: Prepare a stock solution of levofloxacin at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, followed by dilution in sterile water). Filter-sterilize the solution through a 0.22 µm filter.
-
Preparation of Microtiter Plates: Aseptically add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood to all wells of a 96-well microtiter plate.
-
Serial Dilution of Levofloxacin: Add 50 µL of the levofloxacin stock solution (or a working dilution) to the first well of each row to be tested. Perform serial two-fold dilutions by transferring 50 µL from each well to the subsequent well, resulting in a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture S. pneumoniae on a suitable agar plate (e.g., blood agar) at 35-37°C in a 5% CO2 atmosphere for 18-24 hours. Select several colonies and suspend them in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of levofloxacin that completely inhibits visible growth of the bacteria.
b. Agar Dilution Method (for Haemophilus influenzae)
-
Preparation of Levofloxacin-Containing Agar Plates: Prepare a series of Haemophilus Test Medium (HTM) agar plates containing two-fold serial dilutions of levofloxacin.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension of H. influenzae equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot approximately 1-2 µL of the bacterial suspension onto the surface of each levofloxacin-containing agar plate and a growth control plate (no antibiotic).
-
Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of levofloxacin that prevents the growth of more than one colony.
Time-Kill Curve Assay
-
Preparation of Bacterial Culture: Grow a culture of the test organism (e.g., S. pneumoniae or H. influenzae) in the appropriate broth to the mid-logarithmic phase of growth.
-
Experimental Setup: Prepare several flasks containing fresh, pre-warmed broth. One flask will serve as a growth control (no antibiotic). To the other flasks, add levofloxacin at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculation: Inoculate each flask with the mid-logarithmic phase bacterial culture to achieve a starting density of approximately 1 x 10^6 CFU/mL.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates under suitable conditions until colonies are visible. Count the number of colonies on each plate and calculate the CFU/mL for each time point and antibiotic concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Murine Model of Community-Acquired Pneumonia
-
Animal Model: Use specific-pathogen-free mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Bacterial Strain: Use a clinically relevant strain of a CAP pathogen, such as S. pneumoniae.
-
Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation of a predetermined lethal or sublethal dose of the bacterial suspension.
-
Levofloxacin Treatment: At a specified time post-infection (e.g., 2 or 4 hours), administer levofloxacin to different groups of mice at various doses via a clinically relevant route (e.g., oral gavage or subcutaneous injection). Include a control group that receives a vehicle control.
-
Monitoring: Monitor the mice for signs of illness and mortality for a defined period (e.g., 7-14 days).
-
Assessment of Bacterial Burden: At specific time points post-treatment, euthanize a subset of mice from each group. Aseptically remove the lungs and homogenize them in sterile saline. Perform serial dilutions of the lung homogenates and plate them on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
Assessment of Inflammatory Response: Collect bronchoalveolar lavage (BAL) fluid and/or lung tissue to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using methods such as ELISA or multiplex bead arrays.
-
Data Analysis: Compare the survival rates, bacterial burden in the lungs, and inflammatory markers between the levofloxacin-treated groups and the control group to evaluate the efficacy of the treatment.
Mandatory Visualization
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. Antipneumococcal Activities of Levofloxacin and Clarithromycin as Determined by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. idexx.dk [idexx.dk]
- 7. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. graphviz.org [graphviz.org]
- 10. journals.asm.org [journals.asm.org]
- 11. amr-accelerator.eu [amr-accelerator.eu]
- 12. researchgate.net [researchgate.net]
- 13. Pleiotropic Effects of Levofloxacin, Fluoroquinolone Antibiotics, against Influenza Virus-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Standard operating procedure for antimicrobial susceptibility testing of Levofloxacin.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate determination of bacterial susceptibility to levofloxacin is crucial for effective clinical treatment and for monitoring the emergence of resistance. This document provides detailed standard operating procedures for performing antimicrobial susceptibility testing (AST) of levofloxacin using established methods such as disk diffusion, broth microdilution, and gradient diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Principles of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is a laboratory procedure performed to determine which antimicrobial regimen is most likely to be effective for an individual patient. The most common methods include:
-
Disk Diffusion (Kirby-Bauer Method): A qualitative method where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
-
Broth Dilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
-
Gradient Diffusion (e.g., Etest): A quantitative method that utilizes a predefined, stable gradient of antibiotic concentrations on a plastic strip to determine the MIC.
Data Presentation: Interpretive Criteria for Levofloxacin
The interpretation of susceptibility testing results is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints correlate the MIC value or zone diameter with the likely therapeutic outcome. It is important to note that these breakpoints can be revised based on new clinical and microbiological data. For instance, in 2019, the CLSI revised and lowered the levofloxacin MIC breakpoints for Enterobacterales.[1][2]
Table 1: CLSI Interpretive Criteria for Levofloxacin (5 µg disk)
| Organism Group | Disk Diffusion Zone Diameter (mm) | Broth Dilution MIC (µg/mL) |
| S (Susceptible) | I (Intermediate) | |
| Enterobacterales (2019) | ≥17 | 14-16 |
| Pseudomonas aeruginosa | ≥17 | 14-16 |
| Staphylococcus aureus | ≥16 | 13-15 |
| Enterococcus spp. | ≥16 | 13-15 |
| Haemophilus influenzae | ≥17 | - |
| Streptococcus pneumoniae | ≥17 | 14-16 |
Table 2: EUCAST Interpretive Criteria for Levofloxacin (5 µg disk)
| Organism Group | Disk Diffusion Zone Diameter (mm) | Broth Dilution MIC (µg/mL) |
| S (Susceptible) | R (Resistant) | |
| Enterobacterales | ≥17 | <17 |
| Pseudomonas aeruginosa | ≥17 | <17 |
| Staphylococcus aureus | ≥22 | <22 |
| Enterococcus spp. | - | - |
| Haemophilus influenzae | ≥20 | <20 |
| Streptococcus pneumoniae | ≥20 | <20 |
Note: EUCAST categorizes results into Susceptible (S), Intermediate (I), and Resistant (R). For simplicity in this table, the "Intermediate" category is often addressed in specific EUCAST guidance documents.
Experimental Protocols
The following are detailed protocols for the primary methods of levofloxacin susceptibility testing. Adherence to these standardized procedures is critical for accurate and reproducible results.[3]
Disk Diffusion (Kirby-Bauer) Method
This method is widely used for routine antimicrobial susceptibility testing due to its simplicity and convenience.[4][5]
Materials:
-
Levofloxacin antimicrobial susceptibility test disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 0.85% saline or sterile broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial culture (18-24 hours old)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.[4]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Levofloxacin Disks:
-
Aseptically apply a 5 µg levofloxacin disk to the surface of the inoculated MHA plate.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are placed at least 24 mm apart.[4]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the values in the appropriate interpretive chart (Table 1 or 2).
-
Broth Microdilution Method (MIC Determination)
This quantitative method determines the minimum inhibitory concentration (MIC) of levofloxacin.
Materials:
-
Levofloxacin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum prepared as described for the disk diffusion method
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Levofloxacin Dilutions:
-
Prepare a stock solution of levofloxacin.
-
Perform serial two-fold dilutions of levofloxacin in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 128 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of levofloxacin that completely inhibits visible growth.
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints in Table 1 or 2.
-
Gradient Diffusion Method (Etest)
This method provides a quantitative MIC value and is a convenient alternative to broth dilution.
Materials:
-
Levofloxacin gradient diffusion strips (e.g., Etest)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum prepared as described for the disk diffusion method
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculation:
-
Inoculate an MHA plate with the standardized bacterial suspension as described for the disk diffusion method.
-
-
Application of Gradient Strip:
-
Aseptically apply the levofloxacin gradient strip to the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Interpret the MIC value according to the breakpoints in Table 1 or 2.
-
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and precision of AST results. This involves testing reference strains with known susceptibility profiles.
Table 3: Quality Control Strains and Expected Ranges for Levofloxacin AST
| Quality Control Strain | Disk Diffusion (5 µg disk) Zone Diameter (mm) | Broth Microdilution MIC (µg/mL) |
| Escherichia coli ATCC® 25922 | 29 - 37[6] | 0.008 - 0.06 |
| Pseudomonas aeruginosa ATCC® 27853 | 19 - 26[6] | 0.5 - 2[6] |
| Staphylococcus aureus ATCC® 25923 | 25 - 30 | - |
| Staphylococcus aureus ATCC® 29213 | - | 0.06 - 0.25[6] |
| Enterococcus faecalis ATCC® 29212 | - | 0.25 - 2[6] |
QC testing should be performed daily or each time a new batch of reagents is used. If QC results fall outside the acceptable ranges, patient results should not be reported, and the testing procedure must be investigated.
Visualizations
The following diagrams illustrate the workflows for the described antimicrobial susceptibility testing methods.
References
- 1. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacld.com [iacld.com]
- 4. microxpress.in [microxpress.in]
- 5. micromasterlab.com [micromasterlab.com]
- 6. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Levofloxacin Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Levofloxacin derivatives and their evaluation as potential anticancer agents. The following sections detail the rationale, synthetic strategies, experimental protocols, and biological evaluation of these compounds, offering a framework for researchers in the field of oncology drug discovery.
Introduction
The repurposing of existing drugs offers a promising and efficient strategy for the development of new therapeutics. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, has garnered significant attention for its potential anticancer activities.[1][2] Its mechanism of action in bacteria, involving the inhibition of DNA gyrase and topoisomerase IV, has led to investigations into its effect on human topoisomerase II, a key enzyme in cancer cell proliferation.[3][4] Structural modifications of the Levofloxacin scaffold have been explored to enhance its anticancer potency and selectivity, leading to the generation of novel derivatives with promising cytotoxic profiles against various cancer cell lines.[1][5]
The primary strategies for derivatization often involve modifications at the C-3 carboxylic acid group and the N-4 position of the piperazine ring.[1][6] These modifications aim to improve the interaction with topoisomerase II beta (Topo2β) and induce apoptotic pathways in cancer cells.[1][7]
Synthesis of Levofloxacin Derivatives
The synthesis of Levofloxacin derivatives typically involves multi-step reactions starting from the parent Levofloxacin molecule. A common approach is the derivatization of the carboxylic acid functionality.[1]
General Synthetic Scheme
A representative synthetic route involves the initial conversion of Levofloxacin to its acid chloride, followed by reaction with various nucleophiles to introduce diverse functional groups. For instance, reaction with hydrazine hydrate yields a key hydrazide intermediate, which can be further reacted with substituted aromatic ketones to form Schiff bases.[8] These Schiff bases can then be cyclized to generate heterocyclic derivatives such as thiazolidinones and oxazolidinones.[8]
Another approach focuses on the formation of amide derivatives by coupling the carboxylic acid group of Levofloxacin with different amines.[1]
Experimental Protocol: Synthesis of Levofloxacin Hydrazide (Intermediate 2)
-
A solution of Levofloxacin (1.0 eq) in an appropriate solvent (e.g., ethanol) is prepared.
-
Hydrazine hydrate (excess, e.g., 10 eq) is added to the solution.
-
The reaction mixture is refluxed for a specified period (e.g., 24 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried under vacuum to yield Levofloxacin hydrazide.
Experimental Protocol: General Procedure for the Preparation of Schiff Bases (Compounds 3a-c)
-
A mixture of Levofloxacin hydrazide (1.0 eq), a substituted carbonyl-containing compound (1.0 eq), and a few drops of glacial acetic acid in absolute ethanol is prepared.[1]
-
The mixture is heated under reflux for 2-6 hours.[1]
-
After cooling, the precipitated product is collected by filtration, washed, and dried.[1]
Biological Evaluation of Levofloxacin Derivatives
The anticancer potential of the synthesized Levofloxacin derivatives is assessed through a series of in vitro assays.
Cytotoxicity Screening
The primary evaluation involves determining the cytotoxic activity of the derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Levofloxacin derivatives and a reference drug (e.g., Etoposide or Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.
Data Presentation: Cytotoxic Activity of Levofloxacin Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of selected Levofloxacin derivatives against various cancer cell lines.
| Compound | MCF-7 (Breast) | Hep3B (Liver) | L-SR (Leukemia) | A549 (Lung) | SKOV3 (Ovarian) | PC-3 (Prostate) |
| Levofloxacin | >100 | >100 | >100 | - | - | - |
| Etoposide | - | - | - | - | - | - |
| Doxorubicin | - | - | - | - | - | - |
| Derivative 3c | 0.66[7] | 0.43[1][9] | - | - | - | - |
| Derivative 3e | - | 1.38[7] | - | - | - | - |
| Derivative 4a | - | 0.60[7] | 1.61[7] | - | - | - |
| Derivative 4b | - | 8.79[9] | - | - | - | - |
| Derivative 5 | 1.4[1][9] | 3.77[6] | 0.96[1][9] | - | - | - |
| Derivative 6d | - | 0.43[7] | - | - | - | - |
| Derivative 7 | - | - | - | - | - | - |
| Derivative 8 | - | - | - | - | - | - |
| Derivative 13a | - | - | 3.12[1][9] | - | - | - |
| Derivative 13c | - | - | - | - | - | - |
| Thionated Derivative 3 | Inactive | - | - | - | - | 3.58[3] |
| Hybrid 17h | 1.69[5] | - | - | 2.62[5] | 1.92[5] | - |
Note: '-' indicates data not available from the provided search results.
| Compound | Caco-2 (Colorectal) | H69 (Small Cell Lung) |
| Thionated Derivative 3 | - | - |
Note: '-' indicates data not available from the provided search results.
Mechanism of Action Studies
To elucidate the anticancer mechanism of promising Levofloxacin derivatives, further investigations are conducted, including topoisomerase IIβ inhibition assays, cell cycle analysis, and apoptosis induction studies.
Topoisomerase IIβ Inhibition Assay
This assay determines the ability of the derivatives to inhibit the activity of human topoisomerase IIβ, a key target for their anticancer effects.
Experimental Protocol: Topoisomerase IIβ Inhibition Assay
-
The assay is performed using a commercially available kit according to the manufacturer's instructions.
-
Briefly, supercoiled plasmid DNA is incubated with human topoisomerase IIβ in the presence or absence of the test compounds and a reference inhibitor (e.g., Etoposide).
-
The reaction is stopped, and the different forms of DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.
-
The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of the enzyme is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the derivatives on the cell cycle distribution of cancer cells.
Experimental Protocol: Cell Cycle Analysis
-
Cancer cells are treated with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Studies have shown that certain Levofloxacin derivatives can arrest the cell cycle at the S phase or the G2/M phase.[1][7] For example, compounds 3c and 5 were found to arrest the cell cycle in Hep3B cells at the S phase.[1][9]
Apoptosis Induction
The induction of apoptosis (programmed cell death) is a key mechanism of many anticancer drugs. This can be assessed by various methods, including the analysis of caspase-3 activation.
Experimental Protocol: Caspase-3 Activity Assay
-
Cancer cells are treated with the test compounds for a specified time.
-
Cell lysates are prepared, and the protein concentration is determined.
-
The caspase-3 activity in the lysates is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a specific caspase-3 substrate.
-
The results are expressed as a fold increase in caspase-3 activity compared to untreated control cells.
Compounds 3c and 5 have been shown to cause a significant elevation in active caspase-3 levels.[1][9]
Signaling Pathways and Experimental Workflows
The anticancer effects of Levofloxacin derivatives are mediated through the modulation of various signaling pathways.
Signaling Pathway Diagram
Caption: Proposed mechanism of anticancer action for Levofloxacin derivatives.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation of Levofloxacin derivatives.
Conclusion
The synthesis and evaluation of novel Levofloxacin derivatives represent a promising avenue for the discovery of new anticancer agents. By modifying the core structure of Levofloxacin, it is possible to significantly enhance its cytotoxic activity and selectivity against various cancer cell types. The detailed protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new generations of Levofloxacin-based anticancer drugs. Further research, including in vivo studies and detailed investigation of signaling pathways, will be crucial for the clinical translation of these promising compounds.
References
- 1. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 6. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
- 7. New promising levofloxacin derivatives: Design, synthesis, cytotoxic activity screening, Topo2β polymerase inhibition assay, cell cycle apoptosis profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Factors affecting the stability of Levofloxacin in aqueous solutions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability of Levofloxacin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and handling of Levofloxacin aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | pH outside optimal range: Levofloxacin's solubility is pH-dependent. Its solubility is relatively constant at approximately 100 mg/mL between pH 0.6 and 5.8.[1] Above pH 5.8, solubility increases, reaching a maximum of 272 mg/mL at pH 6.7, and then decreases at higher pH values.[1] | Adjust the pH of the solution to be within the optimal solubility range. For i.v. infusion fluids, Levofloxacin has been shown to be stable in solutions with a pH ranging from 3.8 to 5.8.[1] |
| Presence of certain ions: Precipitation can occur in the presence of certain ions. For example, at a concentration of 0.5 mg/mL, precipitation has been observed in 20% mannitol injection and 5% sodium bicarbonate injection under specific storage conditions.[2] | Avoid using incompatible infusion fluids or be aware of potential precipitation when using solutions containing mannitol or bicarbonate, especially after freeze-thaw cycles.[2] | |
| Discoloration of Solution (Yellowing) | Photodegradation: Levofloxacin is sensitive to light and can degrade upon exposure to UV and visible light, which may cause a change in color.[3][4][5] The appearance of Levofloxacin injection can range from a clear yellow to a greenish-yellow solution without adversely affecting potency.[1] | Prepare and store solutions in amber containers or protect them from light to minimize photodegradation.[5] |
| Loss of Potency/Unexpected Degradation | Inappropriate pH: The rate of photodegradation is significantly influenced by pH. The degradation rate increases in the pH range of 5.0 to 9.0.[3][4][6] | Maintain the pH of the solution around 7 for better stability against photodegradation.[4][6] |
| Exposure to Light: Fluoroquinolones, including Levofloxacin, are known to be light-sensitive.[3] Direct exposure to sunlight or UV irradiation will accelerate degradation.[7] | Conduct experiments under controlled lighting conditions. Use light-protective coverings for vessels and containers. | |
| Elevated Temperature: Higher temperatures can accelerate the degradation process. | Store solutions at recommended temperatures. If elevated temperatures are necessary for an experiment, minimize the exposure time. | |
| Oxidative Stress: Significant degradation can occur under oxidative conditions.[8] | Degas solvents and consider using antioxidants if compatible with the experimental design. | |
| Presence of Metal Ions: Divalent ions, such as calcium, can affect stability.[9] Levofloxacin can form stable coordination compounds with many metal ions.[1] The presence of coexisting ions like PO₄³⁻ and CO₃²⁻ can also impact degradation efficiency in certain systems.[10] | Use purified water (e.g., Milli-Q) to prepare solutions. If the presence of metal ions is unavoidable, their potential impact on stability should be considered. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Levofloxacin in an aqueous solution?
A1: The stability of Levofloxacin is pH-dependent. For photostability, the molecule is more stable in the pH range around 7.[4][6] The rate of photodegradation increases in the pH range of 5.0 to 9.0.[3][4][6] Levofloxacin exists as different ionic species depending on the pH, which affects its susceptibility to degradation.[3][11]
Q2: How does light affect the stability of Levofloxacin solutions?
A2: Levofloxacin is susceptible to photodegradation when exposed to UV and visible light.[3][5] This degradation follows first-order kinetics in the initial stages.[3][4][6] The degradation process can lead to the formation of various photoproducts, including Levofloxacin-N-oxide.[5][9] To minimize degradation, solutions should be protected from light.
Q3: What is the effect of temperature on the stability of Levofloxacin solutions?
A3: While specific quantitative data on thermal degradation kinetics from the provided search results is limited, it is a general principle that increased temperature accelerates chemical degradation. Forced degradation studies performed at elevated temperatures (e.g., 105°C) are used to assess stability.[12] For long-term storage, refrigeration (5°C) or freezing (-20°C) is often employed, and Levofloxacin has shown stability under these conditions in various infusion fluids.[2]
Q4: Can metal ions affect the stability of Levofloxacin?
A4: Yes, the presence of metal ions can influence the stability of Levofloxacin. The drug has the potential to form stable coordination compounds with many metal ions.[1] For instance, the presence of calcium ions in Ringer's solution may contribute to a faster degradation rate when exposed to daylight.[9]
Q5: What are the common degradation products of Levofloxacin?
A5: Under photolytic conditions, the piperazine ring of Levofloxacin is often the initial site of degradation.[13] One identified degradation product is Levofloxacin-N-oxide.[5][9] Other degradation pathways can involve decarboxylation, demethylation, and cleavage of the side chain.[14]
Quantitative Data Summary
Table 1: Apparent First-Order Rate Constants (kobs) for Photodegradation of Levofloxacin at Different pH Values
| pH | kobs x 10⁻³ (min⁻¹) |
| 2.0 | 0.167 |
| 10.0 | 1.807 |
Data suggests that the rate of photodegradation is pH-dependent. The degradation is slower at acidic pH and faster at alkaline pH under the studied conditions.[3][4]
Table 2: Stability of Levofloxacin in Different Infusion Solutions Exposed to Daylight
| Infusion Solution | Rate Constant (k) x 10⁻³ (day⁻¹) | Time for 10% Decomposition (days) |
| Ringer's Solution | 1.99 | 53 |
| 0.9% NaCl | 0.748 | 141 |
| 5% Dextrose | 0.511 | 206 |
This data indicates that Levofloxacin is most stable in 5% Dextrose and least stable in Ringer's solution when exposed to daylight.[9]
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for Levofloxacin
This protocol is a general guideline for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent.[15]
-
Mobile Phase: A mixture of a buffer solution and methanol (e.g., 68:32 v/v). The mobile phase should be filtered and degassed.[15]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 293 nm.[12]
-
Injection Volume: 20 µL.[3]
-
Standard Preparation: A standard solution of Levofloxacin of known concentration is prepared in the mobile phase or a suitable diluent.
-
Sample Preparation: The test solution is diluted to a suitable concentration with the mobile phase.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The stability of Levofloxacin is determined by comparing the peak area of the analyte in the sample solution to that of the standard solution. Degradation is indicated by a decrease in the peak area of Levofloxacin and the appearance of new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating power of the analytical method.
-
Acid Degradation: Treat the Levofloxacin solution with an acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[12] Neutralize the solution before analysis.
-
Base Degradation: Treat the Levofloxacin solution with a base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[12] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the Levofloxacin solution with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[12]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).[12]
-
Photolytic Degradation: Expose the Levofloxacin solution to UV light (e.g., for 7 days) or a combination of UV and visible light.[5][12]
Visualizations
Caption: Levofloxacin degradation pathways under various stress conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abap.co.in [abap.co.in]
- 13. jms.ump.edu.pl [jms.ump.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
Technical Support Center: Investigating the Photodegradation Pathways of Levofloxacin
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the photodegradation of Levofloxacin.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of Levofloxacin's photodegradation in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing inconsistent or non-reproducible degradation rates in my photodegradation experiment? | - Fluctuations in light source intensity.- Temperature variations in the reaction vessel.- Inconsistent catalyst suspension.- Changes in the initial pH of the solution. | - Light Source: Ensure the lamp has had adequate warm-up time and that its output is stable. Use a radiometer to verify consistent light intensity between experiments.- Temperature: Use a constant temperature water bath or a jacketed reaction vessel to maintain a stable temperature.[1] - Catalyst: Ensure the catalyst is uniformly suspended throughout the experiment by using a consistent stirring speed. Sonication before the experiment can help de-agglomerate catalyst particles.- pH: Buffer the solution or carefully adjust and monitor the pH before and during the experiment, as pH can significantly impact degradation rates.[1] |
| I am having difficulty separating Levofloxacin from its degradation products using HPLC. What can I do? | - Inappropriate mobile phase composition or pH.- Unsuitable HPLC column.- Gradient elution program is not optimized.- Sample overload. | - Mobile Phase: Adjust the organic modifier-to-buffer ratio. Modify the pH of the aqueous phase, as this can alter the ionization state and retention of Levofloxacin and its byproducts.[2] - Column: If using a standard C18 column, consider switching to a different stationary phase (e.g., phenyl-hexyl or a polar-embedded column) that may offer different selectivity.- Gradient: Optimize the gradient slope and duration to improve the resolution between closely eluting peaks.- Sample: Reduce the injection volume or dilute the sample to prevent peak broadening and splitting due to column overload. |
| My photocatalyst seems to have low activity or deactivates quickly. What are the potential reasons? | - Catalyst poisoning by intermediates.- Agglomeration of catalyst particles.- Insufficient light penetration due to high catalyst concentration.- Inappropriate pH for optimal catalyst activity. | - Poisoning: Analyze for the accumulation of intermediates that might adsorb strongly to the catalyst surface. Consider periodic washing of the catalyst.- Agglomeration: Optimize the stirring speed and consider adding a dispersing agent if compatible with the reaction.- Concentration: Determine the optimal catalyst loading for your reactor geometry. Too high a concentration can cause light scattering and reduce efficiency.[3] - pH: The surface charge of the catalyst and the ionization state of Levofloxacin are pH-dependent. Determine the optimal pH for electrostatic interaction and radical generation. |
| I am observing unexpected peaks in my chromatogram. How can I identify if they are degradation products? | - Contamination from solvents, glassware, or the sample itself.- Presence of process-related impurities in the initial Levofloxacin sample.- Formation of new degradation products under the specific experimental conditions. | - Blank Runs: Inject the solvent blank and a solution of the initial Levofloxacin (time zero) to identify peaks not related to photodegradation.- Forced Degradation: Compare the chromatograms with those from forced degradation studies (acid, base, oxidation) to see if the peaks match known degradation products.[4] - LC-MS/MS: Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peaks and perform fragmentation analysis to elucidate their structures. |
| The baseline of my HPLC chromatogram is noisy or drifting. What should I do? | - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Leaks in the system.- Fluctuating detector lamp intensity. | - Degas Mobile Phase: Ensure the mobile phase is properly degassed to remove dissolved air.- System Flush: Flush the system with a strong solvent to remove any contaminants.- Check for Leaks: Inspect all fittings for any signs of leakage.- Lamp Check: Allow the detector lamp to stabilize. If the noise persists, the lamp may need replacement. |
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation products of Levofloxacin?
A1: The primary photodegradation products of Levofloxacin typically result from transformations of the piperazine ring and the quinolone core. Common byproducts identified include Levofloxacin N-oxide, descarboxyl Levofloxacin, and desmethyl Levofloxacin.[1] Other pathways can involve defluorination, hydroxylation, and cleavage of the piperazine ring.
Q2: How does pH affect the photodegradation of Levofloxacin?
A2: The pH of the aqueous solution significantly influences the photodegradation rate of Levofloxacin. The stability of Levofloxacin is pH-dependent, with degradation rates varying as the molecule exists in its cationic, zwitterionic, or anionic forms.[5] Generally, photodegradation is more pronounced in acidic and alkaline conditions compared to neutral pH.[5] The optimal pH for degradation can also depend on the type of photocatalyst used, as it affects the catalyst's surface charge and the generation of reactive oxygen species.[1]
Q3: What are the main reactive oxygen species (ROS) involved in the photocatalytic degradation of Levofloxacin?
A3: In photocatalytic systems, the degradation of Levofloxacin is primarily driven by highly reactive oxygen species. Radical scavenger experiments have shown that superoxide radicals (•O₂⁻) and holes (h⁺) are often the dominant species responsible for the oxidative degradation.[3] Hydroxyl radicals (•OH) can also contribute to the degradation process.
Q4: What is a forced degradation study and why is it important for investigating Levofloxacin's photodegradation?
A4: A forced degradation study, as outlined in ICH guidelines, intentionally exposes the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2][4] This is crucial for developing and validating a stability-indicating analytical method, ensuring that the method can accurately separate and quantify the drug from its degradation products.[4] It also helps in identifying potential degradation pathways and products that might occur under normal storage conditions.
Q5: What analytical techniques are most suitable for analyzing the photodegradation of Levofloxacin?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors is the most common and effective technique. HPLC-UV is used for quantifying the decrease in Levofloxacin concentration over time.[5] HPLC-MS and tandem MS (MS/MS) are invaluable for identifying the chemical structures of the degradation products by providing their mass-to-charge ratios and fragmentation patterns.[6]
Quantitative Data Summary
The following tables summarize quantitative data on the photodegradation of Levofloxacin under various experimental conditions.
Table 1: Kinetics of Levofloxacin Photodegradation in Different Solvents
| Solvent | Dielectric Constant (25 °C) | Apparent First-Order Rate Constant (k x 10⁻³ min⁻¹) |
| Water (pH 7.0) | 78.5 | 9.98 ± 0.35 |
| Acetonitrile | 38.5 | 7.66 ± 0.31 |
| Methanol | 32.6 | 7.14 ± 0.33 |
| Ethanol | 24.3 | 6.80 ± 0.23 |
| 1-Propanol | 20.1 | 6.32 ± 0.27 |
| 1-Butanol | 17.8 | 6.16 ± 0.20 |
| (Data adapted from a kinetic study on Levofloxacin photodegradation)[5] |
Table 2: Effect of pH, Catalyst Dose, and Initial Concentration on Photocatalytic Degradation Efficiency
| Parameter | Value | Degradation Efficiency (%) |
| pH | 4 | ~36 |
| 5 | ~80 | |
| 10 | ~42 | |
| Catalyst Dose (g/L) | 0.5 | ~70 (with Hydroxyapatite) |
| 1.0 | ~71 (with Hydroxyapatite) | |
| 1.5 | ~72 (with Hydroxyapatite) | |
| Initial Levofloxacin Conc. (ppm) | 4 | 70.6 (with 1.5 g/L Hydroxyapatite at pH 10) |
| 10 | ~65 (with 1.5 g/L Hydroxyapatite at pH 10) | |
| (Data compiled from studies using g-C₃N₄ and Hydroxyapatite photocatalysts)[1][3] |
Table 3: Identified Photodegradation Products of Levofloxacin and their m/z Values
| Degradation Product | Proposed Structure | m/z ([M+H]⁺) |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 362 |
| Levofloxacin N-oxide | C₁₈H₂₀FN₃O₅ | 378 |
| Desmethyl Levofloxacin | C₁₇H₁₈FN₃O₄ | 348 |
| Descarboxyl Levofloxacin | C₁₇H₂₀FN₃O₂ | 318 |
| Piperazine Ring Cleavage Product | - | 308 |
| Defluorinated and Demethylated Product | - | 279 |
| (Data compiled from various LC-MS studies)[4][6] |
Experimental Protocols
1. Protocol for a Typical Photodegradation Experiment
This protocol describes a general procedure for assessing the photodegradation of Levofloxacin in an aqueous solution.
-
Materials and Reagents:
-
Levofloxacin standard
-
Photocatalyst (e.g., TiO₂, g-C₃N₄)
-
High-purity water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Acetonitrile (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase)
-
-
Equipment:
-
Photoreactor with a specific light source (e.g., Xenon lamp, UV lamp)
-
Magnetic stirrer and stir bars
-
Jacketed beaker or water bath for temperature control
-
pH meter
-
Syringe filters (0.22 µm)
-
HPLC system with UV or MS detector
-
-
Procedure:
-
Prepare a stock solution of Levofloxacin in high-purity water.
-
In the photoreactor vessel, add the desired volume of the Levofloxacin stock solution and dilute with high-purity water to the final concentration (e.g., 10 mg/L).
-
Adjust the pH of the solution to the desired value using HCl or NaOH.
-
Add the photocatalyst at the desired loading (e.g., 1 g/L).
-
Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
Take a "time zero" sample by withdrawing an aliquot, filtering it through a 0.22 µm syringe filter to remove the catalyst, and storing it for analysis.
-
Turn on the light source to initiate the photodegradation reaction.
-
Withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), filtering each immediately.
-
Analyze the filtered samples using a validated HPLC method to determine the concentration of Levofloxacin.
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
2. Protocol for HPLC-MS Analysis of Levofloxacin and its Degradation Products
This protocol provides a starting point for developing an HPLC-MS method for the analysis of Levofloxacin photodegradation.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions for equilibration. This will need to be optimized for specific separation needs.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Levofloxacin and its derivatives.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).
-
Tandem MS (MS/MS): For structural elucidation, perform product ion scans on the m/z values of interest (e.g., 362 for Levofloxacin, and other potential degradation products).
-
Source Parameters: Optimize capillary voltage, cone voltage, gas flow rates (nebulizing and drying gases), and source temperature according to the instrument manufacturer's recommendations.
-
-
Sample Preparation:
-
The filtered aqueous samples from the photodegradation experiment can often be directly injected.
-
If concentration is needed, solid-phase extraction (SPE) may be employed.
-
Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Visualizations
References
- 1. Dataset on photocatalytic degradation of Levofloxacin using hydroxyapatite photocatalyst: Optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Levofloxacin Formulations
Welcome to the Technical Support Center for Levofloxacin Formulation. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the photostability of Levofloxacin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development and experimental design.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during the development and testing of Levofloxacin formulations.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. My Levofloxacin solution is turning yellowish-brown upon exposure to light. What is happening? | This discoloration is a common indicator of photodegradation. Levofloxacin is sensitive to light, particularly in the UV region, and undergoes chemical changes that result in the formation of colored degradants. The primary photodegradation product is often Levofloxacin-N-oxide, which can be formed regardless of the solvent used.[1][2] To confirm, you should perform a stability-indicating HPLC analysis to identify and quantify the degradation products. |
| 2. I am observing significant degradation of Levofloxacin in my formulation even under ambient light. How can I minimize this? | To minimize photodegradation, consider the following strategies: • pH Optimization: Levofloxacin's stability is pH-dependent. It is generally more stable in the pH range around 7.[3][4] Adjusting the pH of your formulation to this range can reduce the rate of degradation. • Use of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation pathways that are often initiated or accelerated by light.[5][6] Common antioxidants include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). • Inert Atmosphere: Purging the formulation with an inert gas like nitrogen can displace oxygen and reduce oxidative photodegradation. • Light-Resistant Packaging: Storing the formulation in amber-colored glass vials or other light-blocking containers is a highly effective way to prevent photodegradation.[2] |
| 3. How do I choose the right antioxidant for my Levofloxacin formulation? | The choice of antioxidant depends on several factors, including the formulation's vehicle (aqueous or organic), pH, and compatibility with other excipients. • For aqueous formulations, water-soluble antioxidants like ascorbic acid and sodium metabisulfite are suitable. • For lipid-based or organic formulations, lipid-soluble antioxidants such as butylated hydroxytoluene (BHT) may be more effective. It is crucial to evaluate the efficacy and compatibility of the chosen antioxidant through stability studies.[5][6][7] |
| 4. My attempts to use antioxidants are not showing a significant improvement in photostability. What could be the reason? | Several factors could be at play: • Incorrect Concentration: The concentration of the antioxidant is critical. Too low a concentration may not be effective, while too high a concentration could potentially lead to other stability issues or interactions. • Inappropriate Antioxidant Type: The chosen antioxidant may not be effective against the specific degradation pathway affecting your formulation. Levofloxacin photodegradation can involve multiple mechanisms.[8] • pH Incompatibility: The effectiveness of some antioxidants is pH-dependent. Ensure the pH of your formulation is optimal for the chosen antioxidant's activity. |
| 5. What are the regulatory requirements for photostability testing of Levofloxacin formulations? | Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guideline Q1B for photostability testing.[9][10] This involves exposing the drug substance and product to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[9][10] The testing should include both the drug substance and the final drug product in its immediate and marketing packaging to assess the protection offered by the packaging.[10][11] |
| 6. How do I perform a forced degradation study for my Levofloxacin formulation? | A forced degradation study, or stress testing, is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][12][13] The study typically involves exposing the Levofloxacin formulation to harsh conditions, including: • Acid and Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH. • Oxidation: e.g., 3% hydrogen peroxide. • Thermal Stress: e.g., 60-80°C. • Photolytic Stress: As per ICH Q1B guidelines.[9][10] Samples are then analyzed to identify and quantify the degradation products. |
| 7. What analytical method is best for quantifying Levofloxacin and its photodegradation products? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[2][14][15][16][17][18][19][20] The method should be able to separate Levofloxacin from its degradation products and any process-related impurities. A typical method uses a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol, with UV detection.[16][17][20] |
Quantitative Data on Levofloxacin Photodegradation
The following tables summarize quantitative data on the photodegradation of Levofloxacin under various conditions.
Table 1: Effect of pH on the Photodegradation Rate of Levofloxacin in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k) (x 10⁻³ min⁻¹) | Reference |
| 2.0 | 0.167 | [4][21] |
| 5.0 | Increased degradation rate | [4] |
| 7.0 | More stable range | [3][4] |
| 9.0 | Increased degradation rate | [4] |
| 10.0 | 1.807 | [22] |
Note: Data compiled from studies using UV irradiation. The rate constants are dependent on the specific experimental conditions, including light intensity.
Table 2: Comparative Degradation of Levofloxacin in Different Solvents and Packaging
| Condition | Degradation Rate/Percentage | Key Findings | Reference |
| Solvent Effect | |||
| Aqueous Solution (pH 7.0) | k = 9.98 x 10⁻³ min⁻¹ | Degradation is greater in aqueous solution compared to organic solvents. | [7] |
| Acetonitrile | k = 7.66 x 10⁻³ min⁻¹ | The reaction is facilitated in a polar medium. | [7] |
| Methanol | k = 7.14 x 10⁻³ min⁻¹ | [7] | |
| Packaging Effect | |||
| Exposed to Daylight (Ringer's solution) | Fastest decomposition rate | Ringer's solution showed the fastest degradation. | [2] |
| Exposed to Daylight (0.9% NaCl) | Slowest decomposition rate | 0.9% NaCl showed the slowest degradation among the tested infusion solutions. | [2] |
| Protected from Daylight | Stable | Levofloxacin remained stable when protected from light. | [2] |
Note: The degradation rates are highly dependent on the light source and intensity, temperature, and formulation composition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to Levofloxacin photostability.
Protocol for Forced Photodegradation Study (as per ICH Q1B)
Objective: To evaluate the intrinsic photostability of a Levofloxacin formulation and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
Levofloxacin solution (in a transparent container, e.g., quartz cuvette or clear glass vial)
-
Dark control sample (same solution in a container wrapped in aluminum foil)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (Xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps)[9][10]
-
Calibrated lux meter and radiometer
-
HPLC system with a validated stability-indicating method
Procedure:
-
Prepare the Levofloxacin solution at the desired concentration.
-
Place an aliquot of the solution in a transparent container for light exposure.
-
Prepare a dark control by wrapping an identical container with the same solution in aluminum foil.
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
-
Monitor the light exposure using a calibrated lux meter and radiometer.
-
At appropriate time intervals, withdraw samples from both the exposed and dark control containers.
-
Analyze the samples immediately using a validated stability-indicating HPLC method to quantify the remaining Levofloxacin and the formed degradation products.
-
Compare the degradation profiles of the exposed sample and the dark control to differentiate between photolytic and thermal degradation.
HPLC Method for the Analysis of Levofloxacin and its Photodegradation Products
Objective: To quantify Levofloxacin and separate it from its photodegradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.025 M Sodium Dihydrogen Orthophosphate, pH adjusted to 6.0 with Triethylamine)
-
Purified water
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of the phosphate buffer and an organic solvent (e.g., methanol or acetonitrile). An example of an isocratic mobile phase is a mixture of buffer and methanol (68:32 v/v).[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 294 nm[16]
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Levofloxacin at known concentrations to generate a calibration curve.
-
Prepare the samples for analysis (from the forced degradation study or stability testing) by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard solutions and the samples onto the HPLC system.
-
Identify and quantify Levofloxacin and its degradation products by comparing their retention times and peak areas with those of the standards.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizations
The following diagrams illustrate key concepts and workflows related to the photostability of Levofloxacin.
Caption: Workflow for conducting a photostability study of a Levofloxacin formulation.
Caption: Simplified photodegradation pathway of Levofloxacin.
References
- 1. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 4. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmatutor.org [pharmatutor.org]
- 11. iagim.org [iagim.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jms.ump.edu.pl [jms.ump.edu.pl]
- 15. sphinxsai.com [sphinxsai.com]
- 16. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Analysis of Levofloxacin | SIELC Technologies [sielc.com]
- 20. jetir.org [jetir.org]
- 21. researchgate.net [researchgate.net]
- 22. hrcak.srce.hr [hrcak.srce.hr]
Optimizing the extraction of Levofloxacin from plasma for pharmacokinetic studies.
Welcome to the technical support center for the optimization of Levofloxacin extraction from plasma for pharmacokinetic studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Levofloxacin from plasma?
A1: The three most prevalent methods for extracting Levofloxacin from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Each method has its own advantages and disadvantages in terms of simplicity, cost, and efficiency.
Q2: Which extraction method offers the highest recovery rate for Levofloxacin?
A2: While recovery rates can be optimized for all methods, Solid-Phase Extraction (SPE) and some optimized Protein Precipitation (PPT) methods often report very high recovery rates, frequently exceeding 90%.[3][4][5] For example, a validated HPLC-UV method using SPE reported a mean recovery of 96.84%.[6] Another study using a simple protein precipitation with methanol reported recoveries between 95.2% and 104.5%.[4]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the plasma sample. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. It is a significant consideration, especially in high-sensitivity UPLC-MS/MS analyses.
Q4: How can I minimize matrix effects in my Levofloxacin assay?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Chromatographic Separation: Ensure that Levofloxacin is chromatographically separated from the bulk of endogenous plasma components.
-
Use an Appropriate Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects. Ciprofloxacin is also commonly used as an internal standard.[5][7]
-
Employ a More Rigorous Extraction Method: SPE is generally considered superior to PPT in removing interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the extracted sample can reduce the concentration of interfering substances.
Q5: What is the typical linear range for Levofloxacin quantification in plasma?
A5: The linear range for Levofloxacin quantification can vary depending on the sensitivity of the analytical method. For UPLC-MS/MS methods, a common linear range is from approximately 0.030 µg/mL to 10 µg/mL.[8] Other studies have reported ranges such as 0.5-30 µg/mL and 0.1-10.0 µg/mL.[4][9] For HPLC-UV methods, a typical range is 0.05-5.0 µg/mL.[10]
Troubleshooting Guides
Problem 1: Low Recovery of Levofloxacin
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. A common ratio is 3:1 (solvent:plasma).- Vortex the sample vigorously and for a sufficient amount of time (e.g., 5 minutes) to ensure complete protein denaturation.[1]- Centrifuge at a high speed (e.g., 13,500 x g) for an adequate duration (e.g., 10 minutes) to ensure a compact protein pellet.[5] |
| Inefficient Liquid-Liquid Extraction | - Optimize the pH of the aqueous phase to ensure Levofloxacin is in its non-ionized form for better partitioning into the organic solvent.- Test different organic extraction solvents (e.g., ethyl acetate, dichloromethane) or a mixture of solvents to improve extraction efficiency.- Ensure vigorous mixing (vortexing) for sufficient time to maximize analyte transfer between phases. |
| Suboptimal Solid-Phase Extraction | - Check the conditioning and equilibration steps of the SPE cartridge to ensure proper activation of the stationary phase.- Verify that the pH of the sample and loading buffer is appropriate for the retention of Levofloxacin on the chosen sorbent.- Optimize the composition and volume of the wash solutions to remove interferences without eluting the analyte.- Ensure the elution solvent is strong enough to completely desorb Levofloxacin from the sorbent. |
| Analyte Degradation | - Process samples promptly or store them at appropriate low temperatures (e.g., -80°C) to prevent degradation.[1]- Avoid prolonged exposure of samples to light, as Levofloxacin can be light-sensitive. |
Problem 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Use calibrated pipettes and ensure consistent pipetting technique for all sample and reagent additions.- Ensure uniform vortexing and centrifugation times for all samples. |
| Evaporation of Supernatant/Eluate | - Keep sample tubes capped whenever possible, especially during long automated runs.- If using a nitrogen evaporator, ensure a consistent and gentle gas flow for all samples to avoid splashing and uneven evaporation. |
| Instrumental Instability | - Check the stability of the analytical instrument (e.g., HPLC/UPLC pump, mass spectrometer) by injecting a series of standards and observing the response.- Ensure the mobile phase is properly degassed. |
Quantitative Data Summary
Table 1: Comparison of Levofloxacin Extraction and Analysis Methods
| Method | Extraction Technique | Linear Range (µg/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| UPLC-MS/MS | Protein Precipitation (Methanol) | 0.5 - 30 | Not explicitly stated, but method was successful | < 10% | < 10% | [9] |
| UPLC-MS/MS | Protein Precipitation | 0.10 - 5.00 | Not explicitly stated, but method was successful | 1.4% - 2.4% | 3.6% - 4.1% | [11] |
| HPLC-UV | Liquid-Liquid Extraction | 0.08 - 5.18 | Not explicitly stated, but method was successful | - | - | [7] |
| UHPLC-DAD | Not specified for plasma | 0.030 - 10 | 99 - 106 | < 10% | < 10% | [8] |
| RP-HPLC | Protein Precipitation (Methanol) | 1 - 16 | 94.79 | < 5% | < 5% | [12] |
| LC-MS/MS | Protein Precipitation (Methanol) | 0.1 - 10.0 | 95.2 - 104.5 | < 11% | < 11% | [4] |
| HPLC-FL | Solid-Phase Extraction (Automated) | 0.01 - 10 | 87.12 - 97.55 | - | - | [2] |
| HPLC-UV | Solid-Phase Extraction | 0.25 - 15 | 96.84 | 1.90 - 2.44 | 3.30 - 5.65 | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Method
This protocol is a common and straightforward method for Levofloxacin extraction.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., Ciprofloxacin, 10 µg/mL).[5]
-
Vortex briefly to mix.
-
-
Precipitation:
-
Add 200 µL of ice-cold acetonitrile containing 0.5% formic acid.[5]
-
Vortex the mixture vigorously for 5 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,500 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
-
Supernatant Transfer:
-
Carefully transfer a specific volume (e.g., 40 µL) of the clear supernatant to an autosampler vial for analysis.[5]
-
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a cleaner extract compared to PPT and is suitable for high-sensitivity analyses.
-
Cartridge Conditioning:
-
Condition an OASIS HLB cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. The pre-treatment may involve dilution with a buffer to adjust the pH.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Levofloxacin from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase and inject it into the analytical system.
-
Visualizations
Caption: Workflow for Levofloxacin extraction using Protein Precipitation.
Caption: Troubleshooting guide for low Levofloxacin recovery.
References
- 1. Comparative Pharmacokinetics of Levofloxacin in Healthy Volunteers and in Patients Suffering from Typhoid Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adapting Fabric Phase Sorptive Extraction as an Innovative Multitool for Sample Transfer and Extraction in Pharmacokinetic Analysis Followed by LC-MS Determination of Levofloxacin in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of plasma concentrations of levofloxacin by high performance liquid chromatography for use at a multidrug-resistant tuberculosis hospital in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid stereospecific high-performance liquid chromatographic determination of levofloxacin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-high performance liquid chromatographic determination of levofloxacin in human plasma and prostate tissue with use of experimental design optimization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method for simultaneous quantification of levofloxacin, ciprofloxacin, moxifloxacin and rifampicin in human plasma: Application to the therapeutic drug monitoring in osteoarticular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. internationalscholarsjournals.org [internationalscholarsjournals.org]
How to prevent the precipitation of Levofloxacin in intravenous infusions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Levofloxacin in intravenous (IV) infusions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of levofloxacin precipitation in IV infusions?
A1: Levofloxacin precipitation in IV infusions is primarily influenced by several factors:
-
pH: Levofloxacin's solubility is highly dependent on the pH of the solution. It is a zwitterionic molecule, meaning it has both acidic and basic functional groups.[1] Its solubility is relatively constant at approximately 100 mg/mL in a pH range of 0.6 to 5.8.[2] Above pH 5.8, the solubility increases to a maximum of 272 mg/mL at pH 6.7. However, above pH 6.7, its solubility decreases, reaching a minimum of about 50 mg/mL at a pH of approximately 6.9.[2] Therefore, mixing levofloxacin with alkaline solutions or drugs can cause it to precipitate.
-
Incompatible Drugs: Co-administration of levofloxacin with certain drugs through the same IV line (Y-site administration) can lead to precipitation due to chemical incompatibility.[3] Incompatibilities can arise from pH shifts, chemical reactions, or the formation of insoluble complexes.
-
Presence of Multivalent Cations: Levofloxacin has the potential to form stable coordination compounds (chelates) with multivalent metal ions.[2] The order of this chelation potential is Al³⁺ > Cu²⁺ > Zn²⁺ > Mg²⁺ > Ca²⁺.[2] Infusion solutions containing these cations can lead to the formation of insoluble precipitates. Therefore, co-administration with solutions containing multivalent cations should be avoided.[4][5]
-
Incompatible Infusion Fluids: While levofloxacin is compatible with many common IV fluids, some can cause precipitation. For instance, precipitation has been observed when levofloxacin is mixed with 20% mannitol injection and 5% sodium bicarbonate injection under certain conditions.[6]
-
Concentration and Temperature: The concentration of levofloxacin and the storage temperature can also affect its stability. When diluted in a compatible IV fluid to a concentration of 5 mg/mL, it is stable for 72 hours at or below 25°C (77°F) and for 14 days when refrigerated at 5°C (41°F).[2] Freezing diluted solutions can also maintain stability for up to 6 months, depending on the container.[2][7]
Q2: Which intravenous fluids are compatible with levofloxacin?
A2: Levofloxacin is compatible with a range of common intravenous fluids. These include:
-
5% Dextrose and 0.9% Sodium Chloride Injection[6]
-
Combination solutions for parenteral nutrition (amino acids, glucose, electrolytes)[8]
Q3: Are there any known drug incompatibilities with levofloxacin during Y-site administration?
A3: Yes, several drugs have been reported to be incompatible with levofloxacin during simulated Y-site administration. It is crucial to avoid simultaneous infusion of these drugs through the same IV line. Always flush the line with a compatible solution before and after administering levofloxacin if the same line is used for other medications.[5][10] A study on the compatibility of levofloxacin with 34 other medications found 8 to be incompatible.[3]
Q4: How does pH affect the solubility of levofloxacin?
A4: The solubility of levofloxacin is significantly influenced by the pH of the solution. As an amphoteric compound, it exhibits different degrees of ionization at various pH levels.[11][12] Its solubility is lowest in the neutral to slightly alkaline pH range and increases in both acidic and more alkaline conditions away from its isoelectric point. One study showed that the solubility of levofloxacin hemihydrate decreased as the pH increased from 3.0 to 8.0.[11][13]
Troubleshooting Guide: Investigating Levofloxacin Precipitation
If you encounter precipitation during the preparation or administration of intravenous levofloxacin, follow these troubleshooting steps:
Step 1: Immediate Action
-
Stop the infusion immediately. Administration of a solution with precipitate can be harmful.[14]
-
Do not administer the solution. Discard the bag and IV tubing.[14]
-
Visually inspect the solution for any crystals, haziness, or turbidity.[14]
Step 2: Identify the Potential Cause
Review the following factors to pinpoint the likely cause of precipitation:
-
Co-administered Drugs: Was levofloxacin being administered simultaneously with another drug through the same Y-site? If so, check the compatibility data.
-
IV Fluid: Was the correct, compatible IV fluid used for dilution?
-
pH of the Solution: Could the pH of the final solution have shifted into an unfavorable range due to the admixture of other substances?
-
Presence of Cations: Does the IV fluid or any co-administered drug contain multivalent cations like calcium, magnesium, or zinc?[9]
-
Storage Conditions: Was the prepared solution stored correctly in terms of temperature and duration?[2]
-
Light Exposure: Levofloxacin solutions should be protected from light.[15]
Step 3: Preventive Measures for Future Experiments
-
Consult Compatibility Data: Always refer to established compatibility tables before co-administering levofloxacin with other drugs.
-
Use Designated IV Lines: Whenever possible, administer levofloxacin through a dedicated IV line.
-
Flush IV Lines: If a common IV line must be used, ensure it is thoroughly flushed with a compatible solution (e.g., 0.9% Sodium Chloride or 5% Dextrose) before and after levofloxacin infusion.[5]
-
pH Considerations: Be mindful of the pH of all solutions being mixed. Avoid mixing levofloxacin with alkaline drugs or solutions.
-
Proper Dilution and Storage: Dilute levofloxacin with a compatible IV fluid to the recommended concentration (typically 5 mg/mL) and adhere to storage guidelines regarding temperature and time.[2][16]
Data Presentation
Table 1: pH-Dependent Solubility of Levofloxacin
| pH | Solubility (mg/mL) | Reference |
| 0.6 - 5.8 | ~100 | [2] |
| 3.0 | 70.66 ± 0.43 | [11] |
| 4.0 | 65.40 ± 0.56 | [11] |
| 5.0 | 57.55 ± 0.32 | [11] |
| 6.0 | 51.07 ± 0.44 | [11] |
| 6.7 | 272 (Maximum) | [2] |
| 6.9 | ~50 (Minimum) | [2] |
| 7.0 | 49.66 ± 0.17 | [11] |
| 8.0 | 44.39 ± 0.18 | [11] |
Table 2: Compatibility of Levofloxacin with Common Intravenous Fluids
| Intravenous Fluid | Compatibility | Reference |
| 0.9% Sodium Chloride Injection | Compatible | [6][8] |
| 5% Dextrose Injection | Compatible | [6][8] |
| 5% Dextrose and 0.9% Sodium Chloride Injection | Compatible | [6] |
| 5% Dextrose in Ringer's Lactate | Compatible | [8][9] |
| 5% Sodium Bicarbonate Injection | Incompatible (precipitate formed after storage at -20°C) | [6] |
| 20% Mannitol Injection | Incompatible (precipitation occurred) | [6] |
Note: Compatibility can be concentration-dependent. The information provided is based on standard concentrations.
Experimental Protocols
Protocol 1: Visual Compatibility Testing of Levofloxacin with Another Drug during Simulated Y-Site Administration
Objective: To visually assess the physical compatibility of levofloxacin with another drug when mixed in a 1:1 ratio.
Materials:
-
Levofloxacin injection (5 mg/mL in a compatible diluent)
-
Test drug solution at a standard clinical concentration
-
Sterile glass test tubes
-
Pipettes
-
Black and white background for observation
-
High-intensity light source (Tyndall beam)
Methodology:
-
In a sterile glass test tube, pipette 5 mL of the levofloxacin solution.
-
Pipette 5 mL of the test drug solution into the same test tube.
-
Gently mix the solution by inverting the test tube three times.
-
Immediately observe the mixture against a black and a white background for any signs of precipitation, color change, or gas formation.
-
Use a high-intensity light source (Tyndall beam) to check for turbidity or haze not visible to the naked eye.
-
Repeat the observation at predetermined time points (e.g., 15 minutes, 30 minutes, 1 hour, and 4 hours) to check for delayed incompatibility.
-
A control solution of each drug diluted 1:1 with the same diluent should be prepared and observed for comparison.
Protocol 2: Instrumental Analysis for Detecting Sub-visible Particulates
Objective: To quantify sub-visible particulate matter in a mixture of levofloxacin and another drug to assess compatibility beyond visual inspection.
Materials:
-
Prepared mixture from Protocol 1
-
Particle counter (light obscuration or dynamic light scattering)
-
pH meter
Methodology:
-
Prepare the drug mixture as described in Protocol 1.
-
Measure the initial pH of the levofloxacin solution, the test drug solution, and the final mixture. A significant change in pH can indicate a potential for incompatibility.
-
Analyze the mixture using a particle counter at the same time points as the visual inspection.
-
Compare the particle counts in the mixture to the particle counts in the control solutions. A significant increase in the number or size of particles in the mixture indicates incompatibility.
Visualizations
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Compatibility of levofloxacin with 34 medications during simulated Y-site administration | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Stability of levofloxacin in intravenous solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Levofloxacin | CHEO ED Outreach [outreach.cheo.on.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. researchgate.net [researchgate.net]
- 13. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 14. nursingcenter.com [nursingcenter.com]
- 15. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ashp.org [publications.ashp.org]
Technical Support Center: Enhancing the Solubility of Levofloxacin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the solubility of newly synthesized Levofloxacin derivatives.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your solubility enhancement experiments.
Issue 1: Inconsistent or Non-reproducible Solubility Data
-
Question: My solubility measurements for the same Levofloxacin derivative vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent solubility data can stem from several factors. Ensure that the system has reached equilibrium; for crystalline compounds, this can take up to 72 hours. Temperature fluctuations can also significantly impact solubility, so maintain a constant and controlled temperature throughout the experiment. Additionally, verify the purity of your compound, as impurities can alter solubility. Finally, ensure your analytical method is validated and that you are accounting for potential degradation of the compound in the dissolution medium.[1][2]
Issue 2: Compound Precipitates Out of Solution Unexpectedly
-
Question: After what appears to be successful solubilization, my Levofloxacin derivative precipitates out of the solution. Why is this happening and how can I prevent it?
-
Answer: This is often due to the formation of a supersaturated solution, which is inherently unstable. This can occur when a pH adjustment or a co-solvent system initially dissolves the compound, but upon standing or a change in conditions (e.g., temperature), the compound crashes out. To mitigate this, consider using stabilizing excipients. For pH-adjusted solutions, ensure the final formulation pH is well within the range where the ionized form of the drug is predominant. When using co-solvents, carefully evaluate the potential for precipitation upon dilution with aqueous media.
Issue 3: Difficulty in Forming a Stable Solid Dispersion
-
Question: I am struggling to form a stable solid dispersion with my Levofloxacin derivative. The resulting solid is not amorphous or shows signs of recrystallization over time. What should I check?
-
Answer: The choice of carrier polymer is critical for the stability of a solid dispersion. The drug and polymer must be miscible. Differential Scanning Calorimetry (DSC) can be used to assess miscibility by observing a single glass transition temperature (Tg). The drug-to-polymer ratio is also a key factor; a higher proportion of polymer often leads to better stability. Ensure that the solvent used in the solvent evaporation method is appropriate for both the drug and the carrier and that it is completely removed during the drying process. For melt extrusion, ensure the processing temperature is not causing degradation of the drug or polymer.
Issue 4: Co-crystal Formation is Unsuccessful
-
Question: My attempts to form a co-crystal with a Levofloxacin derivative and a co-former are not yielding the desired product. What troubleshooting steps can I take?
-
Answer: Co-crystallization is highly dependent on the intermolecular interactions between the drug and the co-former. Re-evaluate the hydrogen bonding capabilities of your chosen co-former. Screening a variety of co-formers with different functional groups can increase the chances of success. The stoichiometry of the drug and co-former is also crucial and may need to be optimized. Experiment with different preparation methods, such as liquid-assisted grinding or slurry conversion, as some methods may be more effective for your specific system.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility enhancement of Levofloxacin derivatives.
Q1: What is the first step I should take to improve the solubility of a new Levofloxacin derivative?
A1: Characterizing the pH-solubility profile of your new derivative is a critical first step. Levofloxacin itself is an amphoteric compound with pH-dependent solubility.[3][4] Understanding how the solubility of your derivative changes with pH will indicate whether pH adjustment is a viable and straightforward approach for enhancement.
Q2: Which solubility enhancement technique is generally the most effective for fluoroquinolones?
A2: There is no single "most effective" technique, as the optimal approach depends on the specific physicochemical properties of the Levofloxacin derivative. However, techniques that have shown significant success for Levofloxacin and other fluoroquinolones include:
-
pH adjustment: Effective due to the ionizable groups present in the fluoroquinolone structure.[3][4]
-
Solid dispersions: Can significantly improve dissolution rates by dispersing the drug in a carrier matrix at a molecular level.[5]
-
Cyclodextrin complexation: The formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility of Levofloxacin.[6][7]
-
Co-crystals: Can improve both solubility and dissolution rates.[4][8][9]
Q3: How do I choose the right co-solvent for my Levofloxacin derivative?
A3: The selection of a co-solvent should be based on the polarity of your derivative. Solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[1] It is advisable to perform screening studies with a range of pharmaceutically acceptable solvents to determine which one provides the best solubilizing capacity for your specific compound. The combined effect of co-solvents and buffers can also be synergistic, leading to a larger increase in solubility.[1]
Q4: Can improving solubility negatively impact the stability of my compound?
A4: Yes, this is a critical consideration. Amorphous forms, often created in solid dispersions, are more soluble but can be less stable than their crystalline counterparts, potentially reverting to the less soluble crystalline form over time. Similarly, pH adjustments that favor a more soluble ionized form might also accelerate chemical degradation pathways like hydrolysis. Therefore, stability studies should always be conducted in parallel with solubility enhancement experiments.
Q5: What are some common errors to avoid during solubility determination experiments?
A5: Common errors include:
-
Insufficient equilibration time: Not allowing enough time for the solution to become fully saturated.
-
Temperature fluctuations: Can lead to significant variations in solubility data.
-
Improper filtration: Failure to filter out undissolved particles can lead to erroneously high solubility values.
-
Inaccurate analytical measurements: Using a non-validated or unsuitable analytical method to quantify the dissolved compound.
-
Ignoring the impact of impurities: The presence of even small amounts of impurities can affect the measured solubility.[10][11]
Data Presentation
The following tables summarize quantitative data on the solubility of Levofloxacin under various conditions, which can serve as a baseline for your experiments with new derivatives.
Table 1: pH-Dependent Solubility of Levofloxacin Hemihydrate
| pH | Solubility (mg/mL) |
| 3.0 | 70.66 ± 0.43 |
| 4.0 | 65.40 ± 0.56 |
| 5.0 | 57.55 ± 0.32 |
| 6.0 | 51.07 ± 0.44 |
| 7.0 | 49.66 ± 0.17 |
| 8.0 | 44.39 ± 0.18 |
Data from a study on the pH-solubility profile of levofloxacin hemihydrate. The solubility increases with decreasing pH.[3]
Table 2: Solubility of Levofloxacin in Various Solvents
| Solvent | Solubility |
| Water | Slightly soluble / Insoluble |
| Glacial Acetic Acid | Freely soluble |
| Chloroform | Freely soluble |
| Methanol | Sparingly soluble / Highly soluble |
| Ethanol | Slightly soluble |
| DMSO | ~25 mg/mL |
| Dimethylformamide | ~30 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Compiled from various sources.[2][12][13][14] Note that descriptive terms are based on USP definitions.
Table 3: Enhancement of Levofloxacin Solubility through Co-crystallization
| Compound | Solubility Enhancement Factor |
| Levofloxacin-Nicotinic Acid Co-crystal | 5.02 times higher than original Levofloxacin |
Data from a study on a Levofloxacin-Nicotinic acid co-crystal.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the solubility of Levofloxacin derivatives.
1. pH-Solubility Profile Determination
-
Objective: To determine the solubility of a Levofloxacin derivative as a function of pH.
-
Methodology:
-
Prepare a series of buffers with pH values ranging from 3.0 to 8.0.
-
Add an excess amount of the Levofloxacin derivative to a fixed volume of each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 30 ± 0.5°C) for a sufficient time to reach equilibrium (e.g., 4 to 72 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.
-
Analyze the concentration of the dissolved derivative in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3][15]
-
2. Preparation of Solid Dispersions by Solvent Evaporation
-
Objective: To prepare a solid dispersion of a Levofloxacin derivative to enhance its dissolution rate.
-
Methodology:
-
Select a suitable carrier (e.g., PVP, HPMC, PEG) and a volatile solvent in which both the derivative and the carrier are soluble.
-
Dissolve the Levofloxacin derivative and the carrier in the chosen solvent at a specific ratio (e.g., 1:1, 1:2).
-
Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by spray drying).
-
The resulting solid mass is then further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can be sieved to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques like DSC, PXRD, and FTIR to confirm the amorphous nature and drug-carrier interactions.[5][16]
-
3. Cyclodextrin Inclusion Complexation
-
Objective: To prepare an inclusion complex of a Levofloxacin derivative with a cyclodextrin to improve its aqueous solubility.
-
Methodology (Kneading Method):
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Mix the Levofloxacin derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2) in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture and knead thoroughly for a specified time to form a paste.
-
Dry the resulting paste in an oven at a controlled temperature or under vacuum.
-
The dried complex is then pulverized and sieved.
-
Confirm the formation of the inclusion complex using analytical techniques such as DSC, FTIR, and NMR spectroscopy.[6]
-
4. Co-crystal Synthesis by Liquid-Assisted Grinding
-
Objective: To synthesize a co-crystal of a Levofloxacin derivative with a suitable co-former to enhance its solubility and dissolution rate.
-
Methodology:
-
Select a suitable co-former based on its potential for hydrogen bonding with the Levofloxacin derivative.
-
Place the Levofloxacin derivative and the co-former in a specific stoichiometric ratio into a grinding jar (e.g., of a ball mill).
-
Add a small amount of a suitable liquid (e.g., a solvent in which both components are sparingly soluble).
-
Grind the mixture for a predetermined time at a specific frequency.
-
Isolate the resulting solid product.
-
Characterize the product using PXRD, DSC, and spectroscopic techniques to confirm the formation of a new crystalline phase.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to improving the solubility of Levofloxacin derivatives.
Caption: Experimental workflow for solubility enhancement.
Caption: Troubleshooting logic for low solubility.
References
- 1. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Co-Amorphous Levofloxacin Systems for Pulmonary Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs’ Pharmacokinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and preliminary characterization of levofloxacin pharmaceutical cocrystals for dissolution rate enhancement | CoLab [colab.ws]
- 10. Development and preliminary characterization of levofloxacin pharmaceutical cocrystals for dissolution rate enhancement | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Assay of Levofloxacin in Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Levofloxacin in pharmaceutical dosage forms. The information presented is collated from peer-reviewed scientific literature and aims to assist researchers and analytical scientists in selecting and implementing a suitable HPLC method for their specific needs.
Comparative Analysis of Chromatographic Conditions
The selection of an appropriate HPLC method is critical for achieving accurate, precise, and robust quantification of Levofloxacin. Below is a summary of different chromatographic conditions reported in the literature, offering a comparative overview of key parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | ACE C18 | Inertsil ODS-3V C18 | C8 Reversed-Phase | YMC Pack Pro-C18 | Cosmosil C18 |
| Mobile Phase | 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH 6.0) and methanol (gradient)[1] | 8.5g ammonium acetate, 1.25g cupric sulphate, and 1.g L-Isoleucine in 1000ml water and methanol (70:30 v/v)[2] | Acetonitrile and Buffer (gradient) | 1.0% (v/v) triethylamine in water (pH 6.30), methanol, and acetonitrile (7.7:1.3:1.0)[3] | Buffer and methanol (68:32 v/v)[4] |
| Flow Rate | Not Specified | 0.7 mL/min[2] | 0.5 mL/min[5] | 0.8 mL/min[3] | 1.0 mL/min |
| Detection (UV) | 294 nm[1] | 340 nm[2] | 295 nm[5] | 235 nm[3] | Not Specified |
| Run Time | Not Specified | 60 min[2] | 15 min[5] | Not Specified | Not Specified |
Comparison of Method Validation Parameters
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The following table compares the validation parameters of different HPLC methods for Levofloxacin assay as per International Council for Harmonisation (ICH) guidelines.[1][3][5][6]
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range | 0.10 - 25 µg/mL[7] | 20 - 140 µg/mL[5] | 0.05 - 300 µg/mL[8] | 40 - 60 µg/mL[9] |
| Correlation Coefficient (r²) | ≥ 0.995[7] | Not Specified | 0.9991[8] | > 0.999 |
| Accuracy (% Recovery) | 98.4 - 101.6%[7] | 98.00 - 102.0%[2] | 96.37 - 110.96%[8] | Not Specified |
| Precision (%RSD) | < 2.53%[7] | < 1.28%[5] | Not Specified | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL[7] | Not Specified | Not Specified | 0.96 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.10 µg/mL[7] | Not Specified | Not Specified | 3.01 µg/mL[9] |
Experimental Protocols
This section provides a detailed methodology for a representative stability-indicating RP-HPLC method for the assay of Levofloxacin.
Method: Stability-Indicating RP-HPLC
This method is designed to quantify Levofloxacin in the presence of its degradation products and process-related impurities.[1][3]
1. Materials and Reagents:
-
Levofloxacin reference standard
-
Levofloxacin tablets/formulation
-
HPLC grade methanol, acetonitrile, and water
-
Triethylamine
-
Sodium dihydrogen orthophosphate dihydrate
-
Orthophosphoric acid
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
2. Chromatographic System:
-
HPLC system with a UV detector
-
Column: ACE C18 (or equivalent)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with orthophosphoric acid) and methanol. A gradient elution is typically employed.[1]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose of Levofloxacin into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter.
4. Chromatographic Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Levofloxacin.
-
Calculate the amount of Levofloxacin in the sample by comparing the peak area with that of the standard.
5. Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[1][4]
-
Acid/Base Hydrolysis: Treat the drug sample with acid (e.g., 1N HCl) and base (e.g., 1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug sample with an oxidizing agent (e.g., 30% H₂O₂).[10]
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the main Levofloxacin peak.
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the assay of a pharmaceutical compound like Levofloxacin.
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Key Validation Parameters
This diagram shows the logical interconnection and hierarchy of essential validation parameters in an HPLC method.
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. akjournals.com [akjournals.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. jbino.com [jbino.com]
A Comparative Analysis of the Antibacterial Efficacy of Levofloxacin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Prominent Fluoroquinolones
Levofloxacin and Ciprofloxacin, both prominent members of the fluoroquinolone class of antibiotics, are widely utilized in clinical practice for their broad-spectrum antibacterial activity. While sharing a common mechanism of action, nuanced differences in their activity against specific pathogens and their bactericidal potency warrant a detailed comparative analysis. This guide provides an objective comparison of their antibacterial performance, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Executive Summary
This guide presents a comparative study of the antibacterial activities of Levofloxacin and Ciprofloxacin. Both antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair.[1] While both exhibit broad-spectrum activity, Levofloxacin generally demonstrates enhanced potency against Gram-positive bacteria, particularly Streptococcus pneumoniae, whereas Ciprofloxacin often shows greater efficacy against Gram-negative pathogens, including Pseudomonas aeruginosa.[1] This analysis summarizes key quantitative data, details the experimental protocols for assessing antibacterial activity, and provides visual diagrams to elucidate their mechanism of action and experimental design.
Data Presentation: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Levofloxacin and Ciprofloxacin against a range of clinically significant bacteria. MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates, while MBC provides insight into the concentration needed for bacterial killing.
Table 1: Comparative MIC90 Values (µg/mL) of Levofloxacin and Ciprofloxacin
| Bacterial Species | Levofloxacin (MIC90) | Ciprofloxacin (MIC90) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (Methicillin-susceptible) | ≤0.25 | ≤0.5 |
| Streptococcus pneumoniae | 1.0 | 2.0 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 16.0 | 16.0 |
| Klebsiella pneumoniae | 0.5 | 0.5 |
| Pseudomonas aeruginosa | 2.0 | 1.0 |
| Stenotrophomonas maltophilia | 2.0 | 4.0 |
Note: Data compiled from multiple in vitro studies. Values can vary based on geographic location and resistance patterns.
Table 2: Comparative Bactericidal Activity of Levofloxacin and Ciprofloxacin against Uropathogens
| Bacterial Species | Drug | MBC/MIC Ratio |
| Escherichia coli | Levofloxacin | 1:1 - 1:2 |
| Ciprofloxacin | 1:1 - 1:2 | |
| Pseudomonas aeruginosa | Levofloxacin | 1:1 - 1:2 |
| Ciprofloxacin | 1:1 - 1:2 | |
| Proteus mirabilis | Levofloxacin | 1:1 - 1:2 |
| Ciprofloxacin | 1:1 - 1:2 |
Source: Adapted from a study on the in vitro activity of Levofloxacin and Ciprofloxacin against uropathogens.[2] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Levofloxacin and Ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Levofloxacin and Ciprofloxacin stock solutions
-
Sterile multichannel pipettes
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the microtiter plate. The typical concentration range tested is 0.008 to 128 µg/mL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipettes or inoculating loops
Procedure:
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from all wells showing no visible growth in the MIC test.
-
Plating: The aliquot is plated onto a quadrant of an MHA plate.
-
Incubation: The MHA plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
References
Levofloxacin vs. Moxifloxacin: A Comparative Efficacy Guide for Respiratory Infections
In the landscape of respiratory infection treatment, levofloxacin and moxifloxacin, both fluoroquinolone antibiotics, are prominent therapeutic options. This guide provides a detailed, data-driven comparison of their efficacy, drawing from clinical trials and in vitro studies to inform researchers, scientists, and drug development professionals.
Clinical Efficacy in Respiratory Infections
Clinical trials have demonstrated the comparable efficacy of levofloxacin and moxifloxacin in treating common respiratory infections, including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB). However, nuances in clinical outcomes and treatment durations have been observed.
In a prospective, randomized, double-blind trial focused on AECB, a 5-day course of moxifloxacin (400 mg once daily) was found to be clinically and bacteriologically equivalent to a 7-day course of levofloxacin (500 mg once daily).[1][2][3] Clinical success was achieved in 91.0% of patients in the moxifloxacin group and 94.0% in the levofloxacin group.[1][2] Bacteriological eradication rates were also similar at 92.8% for moxifloxacin and 93.8% for levofloxacin.[1][2]
For CAP, studies have shown both similar and differing outcomes. In a study of hospitalized elderly patients with CAP, moxifloxacin was associated with a faster clinical recovery compared to levofloxacin, although overall clinical cure rates were similar.[4][5][6] A meta-analysis of eight randomized controlled trials involving 1310 patients with CAP suggested that moxifloxacin monotherapy was associated with a better therapeutic effect compared to levofloxacin therapy, with a similar incidence of adverse effects.[7] However, another retrospective study on hospitalized CAP patients suggested that initial treatment with levofloxacin 750 mg IV was associated with a significantly shorter mean hospital length of stay compared to moxifloxacin 400 mg IV.[8]
A notable difference was observed in a study on community-acquired pneumonia with aspiration factors. In this prospective, multicenter, open-label, randomized controlled trial, moxifloxacin monotherapy resulted in a significantly higher clinical cure rate (76.7%) compared to levofloxacin plus metronidazole (51.7%).[9][10] However, the bacteriological success rates were similar between the two groups (93.3% for moxifloxacin and 96.4% for levofloxacin plus metronidazole).[9][10]
In Vitro Activity Against Respiratory Pathogens
The in vitro potency of these antibiotics against key respiratory pathogens provides a basis for their clinical application. Minimum Inhibitory Concentration (MIC) is a critical measure of this activity, with lower values indicating greater potency.
Moxifloxacin generally exhibits greater in vitro activity against Streptococcus pneumoniae, a common cause of CAP, compared to levofloxacin.[11] One study found moxifloxacin to be four- to eight-fold more potent than levofloxacin against S. pneumoniae, with an MIC90 of 0.25 mg/L.[11] Another study reported MIC90 values for S. pneumoniae to be 0.12 µg/ml for moxifloxacin and 1.0 µg/ml for levofloxacin.[12]
Against Haemophilus influenzae, both agents demonstrate potent activity. One European multicenter study reported an MIC90 of 0.06 µg/ml for moxifloxacin against H. influenzae.[12] Another study found levofloxacin to be highly active against H. influenzae, with an MIC90 of 0.03 mg/L.[13][14]
The mutant prevention concentration (MPC) is another important pharmacodynamic parameter, representing the concentration required to prevent the emergence of resistant mutants. For S. pneumoniae, moxifloxacin has been shown to have a lower MPC50 value (1 µg/ml) that is within its susceptible range, suggesting a lower selective pressure for the proliferation of resistant mutants compared to levofloxacin.[15]
Pharmacokinetics and Pharmacodynamics
Both levofloxacin and moxifloxacin exhibit favorable pharmacokinetic profiles for treating respiratory infections, with good penetration into lung tissues.[16][17][18] A study evaluating their pharmacokinetics in patients with severe lower respiratory tract infections found that both drugs achieved optimal pharmacodynamic exposure against the majority of microbes involved.[16] The area under the concentration-time curve over 24 hours (AUC0-24) to MIC ratio (AUC/MIC) is a key predictor of efficacy for fluoroquinolones. Both drugs generally achieve the target AUC/MIC ratio for common respiratory pathogens.[11][16]
Data Tables
Table 1: Clinical Efficacy in Acute Exacerbations of Chronic Bronchitis (AECB)
| Clinical Endpoint | Moxifloxacin (400 mg QD for 5 days) | Levofloxacin (500 mg QD for 7 days) | Reference |
| Clinical Success Rate | 91.0% (201/221) | 94.0% (203/216) | [1] |
| Bacteriological Eradication Rate | 92.8% | 93.8% | [1] |
Table 2: Clinical Efficacy in Community-Acquired Pneumonia (CAP)
| Study Population | Clinical Endpoint | Moxifloxacin | Levofloxacin | Reference |
| Hospitalized Elderly Patients | Clinical Cure Rate (Test-of-Cure) | 92.9% | 87.9% | [4][5] |
| Hospitalized Elderly Patients | Clinical Recovery by Days 3-5 | 97.9% | 90.0% | [4][5] |
| CAP with Aspiration Factors | Clinical Cure Rate | 76.7% | 51.7% (with metronidazole) | [9][10] |
| CAP with Aspiration Factors | Bacteriological Success Rate | 93.3% | 96.4% (with metronidazole) | [9][10] |
Table 3: In Vitro Activity (MIC90 in mg/L) Against Key Respiratory Pathogens
| Pathogen | Moxifloxacin | Levofloxacin | Reference |
| Streptococcus pneumoniae | 0.12 - 0.25 | 1.0 - 2.0 | [11][12][19] |
| Haemophilus influenzae | 0.032 - 0.5 | 0.03 - 2.0 | [13][14][20] |
| Moraxella catarrhalis | 0.03 - 0.125 | 0.06 | [12][20] |
Experimental Protocols
Study Design for AECB Clinical Trial[1][2][3]
A prospective, randomized, double-blind, parallel-group clinical trial was conducted at 34 centers. A total of 563 patients with AECB were enrolled. Patients were randomized to receive either oral moxifloxacin 400 mg once daily for 5 days or oral levofloxacin 500 mg once daily for 7 days. The primary efficacy endpoint was clinical success at the test-of-cure visit.
Study Design for CAP with Aspiration Factors Clinical Trial[9][10][21]
This was a prospective, multicenter, open-label, randomized controlled trial. Seventy-seven patients with mild-to-moderate community-acquired pneumonia with aspiration factors were enrolled. Patients were randomly assigned to receive either moxifloxacin or levofloxacin plus metronidazole. The primary efficacy variable was the clinical outcome in evaluable patients at a follow-up visit 7 to 14 days after the end of therapy.
Visualizations
Caption: Mechanism of action of fluoroquinolones.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. Moxifloxacin versus levofloxacin against acute exacerbations of chronic bronchitis: the Latin American Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moxifloxacin versus levofloxacin against acute exacerbations of chronic bronchitis: The Latin American Cohort [scite.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jidc.org [jidc.org]
- 7. [PDF] Comparing therapeutic and adverse effects of moxifloxacin and levofloxacin in treatment of community acquired pneumonia: A meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 8. A comparison of levofloxacin and moxifloxacin use in hospitalized community-acquired pneumonia (CAP) patients in the US: focus on length of stay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and safety of moxifloxacin versus levofloxacin plus metronidazole for community-acquired pneumonia with aspiration factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Benchmarking the in vitro activity of moxifloxacin against recent isolates of Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae. A European multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro activity of levofloxacin, a new fluoroquinolone: evaluation against Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of moxifloxacin and high-dose levofloxacin in severe lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of Moxifloxacin and Levofloxacin Simulating Human Serum and Lung Concentrations* - ProQuest [proquest.com]
- 18. Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Investigating Cross-Resistance Between Levofloxacin and Other Fluoroquinolone Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns between levofloxacin and other key fluoroquinolone antibiotics. It summarizes supporting experimental data, details relevant methodologies, and visualizes the underlying mechanisms and experimental workflows. Fluoroquinolone resistance is a significant clinical concern, and understanding the potential for cross-resistance within this class is crucial for effective antimicrobial stewardship and the development of new therapeutic agents.
Mechanisms of Fluoroquinolone Cross-Resistance
Resistance to fluoroquinolones, such as levofloxacin, is not an isolated phenomenon. Due to shared mechanisms of action and resistance, bacteria that develop resistance to one fluoroquinolone often exhibit decreased susceptibility to others—a phenomenon known as cross-resistance.[1] The development of resistance is typically a stepwise process involving the accumulation of mutations in specific bacterial genes.[2][3]
The primary mechanisms contributing to fluoroquinolone resistance and cross-resistance are:
-
Alterations in Target Enzymes: Fluoroquinolones function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, and their inhibition leads to double-stranded DNA breaks and ultimately cell death.[5][6] Mutations in the genes encoding these enzymes—specifically in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE—can alter the drug-binding site, reducing the antibiotic's efficacy.[2][7] Since all fluoroquinolones share these targets, a mutation affecting the binding site for one is likely to affect others, establishing cross-resistance.[1] In gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the preferred target in gram-positive bacteria.[8]
-
Reduced Intracellular Drug Accumulation: Bacteria can also develop resistance by limiting the amount of antibiotic that reaches the target enzymes. This is achieved through two main strategies:
-
Overexpression of Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell.[4][7] Systems like the AcrAB-TolC efflux pump in E. coli can confer resistance to multiple classes of drugs, including various fluoroquinolones.[5][7]
-
Decreased Outer Membrane Permeability: Mutations that lead to the loss or modification of porin channels in the bacterial outer membrane can reduce the influx of fluoroquinolones into the cell.[9]
-
-
Plasmid-Mediated Resistance: The acquisition of resistance genes via plasmids is an increasingly recognized mechanism.[9][10] These plasmids can carry genes like qnr, which encodes a protein that protects the target topoisomerases from fluoroquinolone binding, or genes for antibiotic-modifying enzymes.[8][10] Plasmid-mediated resistance often confers low-level resistance but can facilitate the selection of higher-level resistance through chromosomal mutations.[8][9]
Comparative Data: Levofloxacin vs. Other Fluoroquinolones
Cross-resistance is evident when examining the Minimum Inhibitory Concentrations (MICs) of different fluoroquinolones against bacterial isolates. Strains resistant to one agent typically show elevated MICs for others in the class.
Table 1: Cross-Resistance in Pseudomonas aeruginosa
Data from a study inducing resistance in clinical P. aeruginosa isolates demonstrates significant cross-resistance between levofloxacin and ciprofloxacin.[11] When resistance was induced using ciprofloxacin, the resulting mutants were also non-susceptible to levofloxacin in 95% of cases.[11]
| Induction Agent | Final Median MIC (µg/mL) of Ciprofloxacin | Fold Increase | Final Median MIC (µg/mL) of Levofloxacin | Fold Increase |
| Ciprofloxacin | 32 | 256x | 64 | 128x |
| Levofloxacin | 16 | 128x | 32 | 64x |
| Data summarized from a study on 19 P. aeruginosa isolates.[11] |
Table 2: Cross-Resistance in Escherichia coli
In a study of fluoroquinolone-resistant clinical isolates of E. coli, MIC values for levofloxacin were generally lower than those for ciprofloxacin and norfloxacin, although all were well above susceptible breakpoints.[12] This indicates that while potency may differ, the class effect of resistance is strong.[12]
| Fluoroquinolone | MIC Range for Resistant Isolates (µg/mL) |
| Norfloxacin | 10 to >1000 |
| Ciprofloxacin | up to 500 |
| Gatifloxacin | up to 300 |
| Levofloxacin | up to 200 |
| Data summarized from a study on 214 fluoroquinolone-resistant E. coli isolates.[12] |
Table 3: Cross-Resistance in Mycobacterium tuberculosis
In the treatment of multidrug-resistant tuberculosis (MDR-TB), levofloxacin and moxifloxacin are critical second-line agents.[13] Studies comparing their effectiveness have found no significant difference in key clinical outcomes like sputum culture conversion, suggesting a high degree of interchangeability and cross-activity.[14][15][16] However, some research indicates that specific mutations may confer differential resistance, highlighting the need for precise susceptibility testing.[13]
Experimental Protocols
Investigating cross-resistance typically involves inducing resistance to a primary agent and then assessing the susceptibility of the resulting mutants to other related agents.
Antimicrobial Susceptibility Testing (AST)
The foundation of cross-resistance investigation is determining the Minimum Inhibitory Concentration (MIC) of various antibiotics.
-
Objective: To find the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Protocol (Broth Microdilution Method, based on CLSI guidelines): [17]
-
Preparation: A bacterial suspension is prepared from an overnight culture and standardized to a specific cell density (e.g., 2 × 10⁵ to 4 × 10⁵ cells/ml).[17]
-
Serial Dilution: The antibiotics to be tested (levofloxacin, ciprofloxacin, etc.) are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 20-24 hours).[17]
-
Reading: The MIC is determined as the lowest antibiotic concentration in a well with no visible bacterial growth.[17]
-
Induction of Resistance (Serial Passage Method)
This multi-step method simulates the gradual development of resistance that can occur during prolonged antibiotic therapy.[18]
-
Objective: To select for bacterial mutants with increased resistance to a specific antibiotic.
-
Protocol: [18]
-
Initial MIC: The baseline MIC of the chosen antibiotic (e.g., levofloxacin) for the wild-type strain is determined.
-
Sub-MIC Exposure: The bacteria are cultured in a broth containing the antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Daily Passage: After incubation, the culture from the highest concentration that still permitted growth is used to inoculate a new series of antibiotic dilutions.
-
Repetition: This process is repeated daily for a set number of passages or until a significant increase in the MIC is observed.[11]
-
Isolation: A stable mutant with high-level resistance is isolated from the final passage for further characterization.[18]
-
Analysis of Cross-Resistance
Once a resistant mutant is isolated, its susceptibility to a panel of other fluoroquinolones is determined using the AST protocol described above. Cross-resistance is confirmed if the MICs of the other fluoroquinolones are also significantly elevated compared to the baseline values for the original, susceptible strain.[17] Further genotypic analysis, such as sequencing the QRDRs of the gyrA and parC genes, can be performed to identify the specific mutations responsible for the resistance phenotype.[19][20]
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. onehealthtrust.org [onehealthtrust.org]
- 10. Phenotypic and Genotypic Properties of Fluoroquinolone-Resistant, qnr-Carrying Escherichia coli Isolated from the German Food Chain in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 12. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypic and genotypic characterization of levofloxacin- and moxifloxacin-resistant Mycobacterium tuberculosis clinical isolates in southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of levofloxacin versus moxifloxacin for multidrug-resistant tuberculosis. | Semantic Scholar [semanticscholar.org]
- 16. Comparative Efficacy and Safety of Moxifloxacin and Levofloxacin in a Short Standardised Rifampicin Resistant TB Regimen: A STREAM 2 Secondary Analysis [mdpi.com]
- 17. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
A comparative analysis of the in-vitro potency of Levofloxacin and its enantiomer, D-Ofloxacin.
A detailed examination of the superior antibacterial efficacy of the S-(-)-enantiomer of Ofloxacin
This guide provides a comprehensive comparison of the in-vitro potency of Levofloxacin, the pure S-(-)-enantiomer of Ofloxacin, and its counterpart, D-(+)-Ofloxacin. The analysis is based on experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in the field of drug development.
Ofloxacin is a racemic mixture containing equal parts of two stereoisomers: Levofloxacin (the S-(-)-isomer) and Dextrofloxacin or D-Ofloxacin (the R-(+)-isomer).[1] The chirality of these molecules plays a crucial role in their antibacterial activity, with Levofloxacin demonstrating significantly higher potency. This guide will delve into the quantitative differences in their in-vitro efficacy against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Executive Summary of In-Vitro Potency
Experimental data consistently demonstrates that the antibacterial activity of Ofloxacin resides almost entirely in its S-(-)-enantiomer, Levofloxacin. Levofloxacin is generally considered to be at least twice as active as the racemic Ofloxacin.[2][3] Conversely, D-Ofloxacin exhibits minimal to no significant antibacterial activity against a wide spectrum of bacteria.
Comparative In-Vitro Potency Data (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Levofloxacin and D-Ofloxacin against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a key measure of antibacterial potency. A lower MIC value indicates greater potency.
Gram-Positive Bacteria
| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | D-Ofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |
| Methicillin-Susceptible S. aureus (MSSA) | (Clinical Isolates) MIC90 | 0.5 | >64 |
| Methicillin-Resistant S. aureus (MRSA) | (Clinical Isolates) MIC90 | 16 | >64 |
| Coagulase-Negative Staphylococci (CNS) | (Methicillin-Susceptible) MIC90 | 1 | 64 |
| Streptococcus pneumoniae | (Penicillin-Susceptible) MIC50 | 1 | - |
| Streptococcus pneumoniae | (Penicillin-Intermediate) MIC90 | - | 32 (inactive) |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Streptococcus pneumoniae indicates D-Ofloxacin is largely inactive.[2][4]
Gram-Negative Bacteria
Direct comparative MIC data for D-Ofloxacin against Gram-negative bacteria is limited in publicly available literature, reflecting its recognized lack of significant activity. However, data for Ofloxacin (a 1:1 mixture of Levofloxacin and D-Ofloxacin) can be used to infer the minimal contribution of the D-enantiomer.
| Bacterial Species | Ofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Escherichia coli | ≤2 | ≤1 |
| Pseudomonas aeruginosa | ≤6.3 | ≤4 |
Note: The MIC values for Ofloxacin are consistently higher than for Levofloxacin, indicating the diluting effect of the less active D-Ofloxacin in the racemic mixture.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Levofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. The differential potency between Levofloxacin and D-Ofloxacin is attributed to the stereospecific binding to these target enzymes. The S-(-)-configuration of Levofloxacin allows for a more favorable interaction with the enzyme-DNA complex, leading to a more potent inhibitory effect.
Figure 1: Simplified signaling pathway of Levofloxacin's and D-Ofloxacin's interaction with bacterial DNA enzymes.
Experimental Protocols
The in-vitro potency data cited in this guide is primarily derived from Minimum Inhibitory Concentration (MIC) assays. The following is a generalized protocol for determining MIC via the broth microdilution method, a standard procedure in microbiology.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium and inoculating them with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
1. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of Levofloxacin and D-Ofloxacin are prepared in a suitable solvent.
-
A series of two-fold dilutions are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
2. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an agar plate.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
-
Control wells (growth control with no antibiotic and sterility control with no bacteria) are included.
-
The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours).
4. Interpretation of Results:
-
After incubation, the plate is examined for visible turbidity (growth).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
The presented data unequivocally demonstrates the superior in-vitro potency of Levofloxacin when compared to its enantiomer, D-Ofloxacin. The antibacterial activity of the racemic Ofloxacin is primarily, if not exclusively, due to the presence of Levofloxacin. D-Ofloxacin shows little to no clinically relevant antibacterial activity. This significant difference in potency underscores the importance of stereochemistry in drug design and development, highlighting how the three-dimensional arrangement of atoms in a molecule can profoundly impact its biological activity. For researchers and clinicians, this comparative analysis reinforces the rationale for the use of the purified L-isomer, Levofloxacin, to maximize therapeutic efficacy and potentially reduce metabolic load from an inactive isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antibacterial activity of danofloxacin against Escherichia coli in Gushi chickens and its residue depletion following multiple oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activity of ofloxacin, a quinolone carboxylic acid compared to other quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Quantitative Analysis Methods for Levofloxacin: A Comparative Guide
This guide provides a comprehensive comparison of validated quantitative analysis methods for Levofloxacin, tailored for researchers, scientists, and drug development professionals. The data presented is synthesized from various inter-laboratory validation studies to offer an objective overview of method performance, supported by detailed experimental protocols.
Quantitative Data Summary
The performance of the most common quantitative methods for Levofloxacin—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—are summarized below. These methods have been validated in accordance with ICH guidelines.
Table 1: Comparison of HPLC Method Validation Parameters for Levofloxacin Analysis
| Parameter | Reported Value | Source |
| Linearity Range | 10-30 µg/mL | [1] |
| 1.0–12.0 μg/mL | [2][3] | |
| 5-60 µg/mL | [4] | |
| Correlation Coefficient (R²) | 0.9975 | [1] |
| 0.9998 | [2][3] | |
| Accuracy (% Recovery) | 99.84 - 100.18% | [5] |
| 99.00–100.07% | [2][3] | |
| 100 ± 0.02% | [6] | |
| Precision (%RSD) | Intraday: 0.721%, Interday: 0.825% | [1] |
| Interday RSD=1.05%, Between Analyst RSD=1.02% | [7] | |
| Limit of Detection (LOD) | 0.015 µg/mL | [8] |
| 0.63 ng/mL | [9] | |
| Limit of Quantitation (LOQ) | 0.046 µg/mL | [8] |
| 2.11 ng/mL | [9] |
Table 2: Comparison of UV-Visible Spectrophotometry Method Validation Parameters for Levofloxacin Analysis
| Parameter | Reported Value | Source |
| Linearity Range | 10-30 µg/mL | [1] |
| 1.0–12.0 μg/mL | [2][3] | |
| 3-7 µg/mL | [5] | |
| Correlation Coefficient (R²) | 0.9975 | [1] |
| 0.9998 | [2][3] | |
| λmax | 288 nm | [1] |
| 292 nm | [2][3] | |
| 287 nm | [3] | |
| Accuracy (% Recovery) | Close to 100% | [1] |
| 99.00–100.07% | [2][3] | |
| 99.84 - 100.18% | [5] | |
| Precision (%RSD) | Intraday: 0.721%, Interday: 0.825% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is widely used for the quantification of Levofloxacin in pharmaceutical dosage forms and biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector and a C8 or C18 reversed-phase column is typically used.[10]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and water (e.g., 70:30 v/v) or a buffered solution with an organic modifier like acetonitrile.[6][11]
-
Standard Preparation: A stock solution of Levofloxacin reference standard is prepared in a suitable solvent such as 0.1 M hydrochloric acid or the mobile phase.[7][11] Working standards are prepared by diluting the stock solution to fall within the linear range.
-
Sample Preparation: For solid dosage forms, tablets are powdered, and a quantity equivalent to a specific amount of Levofloxacin is dissolved in the same solvent as the standard.[12] The solution is then filtered before injection. For biological fluids, a protein precipitation or liquid-liquid extraction step is typically required.
-
Chromatographic Conditions:
-
Validation Parameters: The method is validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[10]
2. UV-Visible Spectrophotometry Method
This method offers a simpler and more cost-effective alternative to HPLC for the quantification of Levofloxacin in bulk and pharmaceutical formulations.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a matched pair of 1 cm quartz cuvettes is used.
-
Solvent: Distilled water or 0.1 M hydrochloric acid is commonly used as the solvent.[1][3]
-
Standard Preparation: A stock solution of Levofloxacin is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent.[1] A series of dilutions are then made to prepare solutions of different concentrations for the calibration curve.
-
Sample Preparation: An accurately weighed portion of the powdered tablets or a specific volume of a liquid formulation is dissolved in the solvent and diluted to a concentration within the Beer-Lambert law range.[2]
-
Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 288 nm or 292 nm, against a solvent blank.[1][2]
-
Quantification: The concentration of Levofloxacin in the sample is determined using the calibration curve generated from the standard solutions.
-
Validation: The method is validated for linearity, accuracy (by recovery studies), and precision (intraday and interday).[1]
Visualizations
Experimental Workflow for Inter-laboratory Validation
Caption: Workflow for a typical inter-laboratory validation study.
Logical Relationship of Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researcherslinks.com [researcherslinks.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Determination of levofloxacin by HPLC with fluorescence detection in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abap.co.in [abap.co.in]
- 12. jetir.org [jetir.org]
Head-to-head comparison of different analytical techniques for Levofloxacin quantification.
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed head-to-head comparison of various analytical techniques for the quantification of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The following sections will delve into the experimental protocols and performance data of commonly employed methods, offering a comprehensive overview to aid in the selection of the most suitable technique for your specific analytical needs.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for various techniques used in the quantification of Levofloxacin.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery (%) | Citation |
| High-Performance Liquid Chromatography (HPLC) | 0.019 mg/mL | - | 1-6 mg/mL | >98% | [1] |
| 0.63 ng/mL | 2.11 ng/mL | 2.5-500 ng/mL | 96.18% | [2] | |
| - | - | 10-10000 ng/mL | 87.12-97.55% | [3] | |
| UV-Vis Spectrophotometry | 0.087 µg/mL | 0.164 µg/mL | 2-12 µg/mL | 99.92-100.33% | [4] |
| 0.485 µg/mL | 1.471 µg/mL | 2-12 µg/mL | 99.39-100.19% | [5] | |
| 2.3 µg/mL | 6.1 µg/mL | 8.0-160.0 µg/mL | - | [6] | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | 0.1 µg/mL | 0.1-10.0 µg/mL | 95.2-104.5% | [7] |
| - | 0.10 mg/L | 0.10-5.00 mg/L | 0.1-12.7% | [8] | |
| - | - | 0.13-1000 ng/mL | 95.5% (mean) | [9] | |
| Capillary Electrophoresis (CE) | 6.4 x 10⁻⁷ mol/L | 1.4 x 10⁻⁶ mol/L (in urine) | - | 84.3-92.3% (in urine) | [10] |
| 7.5 µg/mL | - | 25-500 µg/mL | 99.57% (in urine) | [11][12] | |
| Spectrofluorimetry | 0.08 µg/mL | 0.24 µg/mL | 0.10-10 µg/mL | - | |
| - | - | 20-3000 ng/mL | - | [13] | |
| 0.10 µg/mL | - | 0.3-18.0 µg/mL | - | [14] |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of Levofloxacin in a sample involves sample preparation, followed by instrumental analysis and data acquisition. The specifics of each step vary depending on the chosen analytical technique.
Caption: A generalized experimental workflow for the quantification of Levofloxacin.
Detailed Experimental Protocols
Below are the detailed methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for pharmaceutical analysis due to its high resolution and sensitivity.
-
Method 1: HPLC with UV Detection
-
Mobile Phase: A mixture of a buffer solution (e.g., 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water) and methanol in a 70:30 v/v ratio.[15]
-
Column: Inertsil ODS-3V C18 (250 x 4.6mm, 5µm).[15]
-
Flow Rate: 0.7 mL/min.[15]
-
Detection: UV detector set at 340 nm.[15]
-
Injection Volume: 25 µL.[15]
-
Column Temperature: 42°C.[15]
-
-
Method 2: Ultra-Fast HPLC with Diode Array Detection (DAD)
-
Mobile Phase: An isocratic mobile phase consisting of 18% acetonitrile and 82% triethylamine 0.5% in water, with the pH adjusted to 2.5 with H₃PO₄.[16]
-
Column: A 4.60 mm, 2.6 μm, Phenomenex column.[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Detection: Diode array detector at 292 nm.[16]
-
Column Temperature: 40°C.[16]
-
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Levofloxacin.
-
Method 1:
-
Method 2:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of Levofloxacin in complex matrices like biological fluids.
-
Method 1:
-
Chromatographic System: Ultra Performance Liquid Chromatography (UPLC).[7]
-
Mobile Phase: An isocratic mobile phase of 17:83 (v/v) acetonitrile and 0.1% (v/v) formic acid in water.[7][18]
-
Detection: Ion trap mass spectrometer with electrospray positive ionization, operated in multiple reaction monitoring (MRM) mode.[7][18]
-
-
Method 2:
Capillary Electrophoresis (CE)
Capillary Electrophoresis is an efficient separation technique that requires minimal sample and solvent volumes.
-
Method 1: Capillary Zone Electrophoresis (CZE) with UV Detection
Spectrofluorimetry
This technique leverages the native fluorescence of Levofloxacin or its fluorescent derivatives for quantification, offering high sensitivity.
-
Method 1: Quenching of Benzidine Fluorescence
-
Reagent: Benzidine as a fluorescence reagent.
-
Buffer: Britton-Robinson buffer solution (pH 9.0).
-
Excitation Wavelength (λex): 285 nm.
-
Emission Wavelength (λem): 407 nm.
-
Principle: The quenching effect of Levofloxacin on the intrinsic fluorescence of benzidine is measured.
-
-
Method 2: Native Fluorescence
Signaling Pathways and Logical Relationships
The primary mechanism of action of Levofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. This ultimately leads to bacterial cell death.
Caption: Mechanism of action of Levofloxacin.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. Determination of levofloxacin by HPLC with fluorescence detection in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. UV spectrophotometric method for levofloxacin estimation. [wisdomlib.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of levofloxacin and norfloxacin by capillary electrophoresis with electrochemiluminescence detection and applications in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bp.koyauniversity.org [bp.koyauniversity.org]
- 15. caribjscitech.com [caribjscitech.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. syncsci.com [syncsci.com]
Safety Operating Guide
Proper Disposal of Levofloxacin Sodium: A Guide for Laboratory Professionals
For immediate implementation, all levofloxacin sodium waste, including pure compounds, solutions, and contaminated materials, should be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department. This guide provides detailed procedures for the safe handling and disposal of this compound in a research environment, ensuring the safety of laboratory personnel and minimizing environmental impact.
Levofloxacin is a fluoroquinolone antibiotic that is persistent in the environment and can contribute to the development of antibiotic-resistant bacteria if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Safety Data Sheets (SDS) for levofloxacin classify it as an environmentally hazardous substance for transport and recommend disposal via an approved waste disposal plant.
Immediate Safety and Disposal Plan
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, centrifuge tubes, pipette tips).
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container.
-
Do not mix levofloxacin waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system (e.g., water, methanol), and an approximate concentration of the antibiotic.
-
-
Sharps Waste:
-
Any sharps, such as needles and syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area of the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment for all liquid waste containers to prevent spills.
Arranging for Disposal:
-
Once a waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for a waste pickup.
-
Follow all institutional procedures for waste pickup requests.
Potential for In-Lab Chemical Inactivation (Pre-treatment)
While the primary and recommended disposal method is through your EHS office, some research indicates that levofloxacin can be degraded by common laboratory chemicals. This information is provided for context and to guide potential, validated, in-house pre-treatment protocols. It is crucial to note that these are not established disposal procedures and would require validation within your laboratory to ensure efficacy and safety.
One potential method for the chemical degradation of levofloxacin is through oxidation with sodium hypochlorite (bleach). Studies have shown that fluoroquinolones can be degraded by bleach, with the reaction being pH-dependent.
Experimental Data on Levofloxacin Degradation
The following table summarizes data from various research studies on the degradation of levofloxacin using different methods. This data is for informational purposes and does not constitute a validated disposal protocol.
| Degradation Method | Initial Levofloxacin Concentration | Key Conditions | Degradation Efficiency | Reference Time |
| Photocatalysis with TiO2 | 10 mg/L | pH 4, UV light | >90% | 120 minutes |
| Photocatalysis with g-C3N4 | 5 mg/L - 20 mg/L | Simulated solar light | 43% - 84% | 60 minutes |
| Electro-Fenton | 200 mg/L | Acidic pH | High | Not specified |
| Sodium Hypochlorite | Not specified | Influenced by pH and presence of bromide ions | Effective degradation | Not specified |
Experimental Protocol Example: Photocatalytic Degradation of Levofloxacin
The following is a summarized experimental protocol from a research study on the photocatalytic degradation of levofloxacin. This is for illustrative purposes to demonstrate the complexity of such procedures and is not intended as a routine disposal method.
Objective: To degrade levofloxacin in an aqueous solution using a TiO2 photocatalyst under UV irradiation.
Materials:
-
Levofloxacin solution (e.g., 10 mg/L)
-
Titanium dioxide (TiO2) nanoparticles (photocatalyst)
-
UV lamp
-
Magnetic stirrer
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
Procedure:
-
Prepare a 10 mg/L aqueous solution of levofloxacin.
-
Adjust the pH of the solution to 4 using dilute HCl.
-
Add the TiO2 photocatalyst to the solution at a specified concentration (e.g., 1 g/L).
-
Place the solution in a photoreactor equipped with a UV lamp and a magnetic stirrer.
-
Stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption of the levofloxacin onto the catalyst surface.
-
Turn on the UV lamp to initiate the photocatalytic degradation reaction.
-
Take samples at regular intervals (e.g., every 15 minutes) for 120 minutes.
-
Analyze the concentration of remaining levofloxacin in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for chemical waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
